molecular formula C9H11Cl2NO2 B1431912 Methyl amino(3-chlorophenyl)acetate hydrochloride CAS No. 1351586-91-8

Methyl amino(3-chlorophenyl)acetate hydrochloride

Cat. No.: B1431912
CAS No.: 1351586-91-8
M. Wt: 236.09 g/mol
InChI Key: FHJXVCBNESUBMV-UHFFFAOYSA-N
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Description

Methyl amino(3-chlorophenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl amino(3-chlorophenyl)acetate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl amino(3-chlorophenyl)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl amino(3-chlorophenyl)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-2-(3-chlorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJXVCBNESUBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351586-91-8
Record name methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Navigating the Solubility Landscape of Methyl Amino(3-chlorophenyl)acetate Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility of methyl amino(3-chlorophenyl)acetate hydrochloride in organic solvents. Moving beyond a simple data sheet, we will delve into the physicochemical principles governing its solubility, detail robust experimental methodologies for its determination, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their work with this and similar molecules.

Understanding the Molecule: Physicochemical Profile

The molecule possesses several key functional groups that dictate its interactions with various solvents:

  • An Ester Group (-COOCH₃): This group can act as a hydrogen bond acceptor.

  • A Primary Amine Hydrochloride (-NH₃⁺Cl⁻): This ionic group is the most significant contributor to its polarity and will strongly favor interactions with polar solvents. The hydrochloride salt form generally enhances aqueous solubility but can have complex effects in organic solvents.[3]

  • A Chlorophenyl Ring: This aromatic, chlorinated ring introduces a degree of lipophilicity and can engage in van der Waals forces and pi-pi stacking interactions.

A summary of computed properties for a closely related compound, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, is presented below to provide a baseline for expected characteristics.

PropertyValueSource
Molecular FormulaC₉H₁₁Cl₂NO₂PubChem[1]
Molecular Weight236.09 g/mol PubChem[1]
XLogP3-AA1.9PubChem
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

These properties suggest a molecule with both polar and non-polar characteristics, indicating that its solubility will be highly dependent on the chosen solvent system.

The Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4][5][6] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For methyl amino(3-chlorophenyl)acetate hydrochloride, its ionic nature due to the hydrochloride salt makes it a polar compound. Therefore, it is expected to exhibit higher solubility in polar organic solvents.

Several factors will influence its solubility in a given organic solvent:

  • Solvent Polarity: Solvents with higher dielectric constants and polarity indices will be more effective at solvating the ionic hydrochloride and the polar ester group.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors will effectively solvate the chloride anion and the ester's carbonyl oxygen. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors.

  • The Common Ion Effect: While more pronounced in aqueous solutions, the presence of chloride ions from other sources could potentially suppress the dissolution of the hydrochloride salt.[3]

The interplay of these factors is critical in selecting an appropriate solvent for processes such as reaction chemistry, purification, and crystallization.[7][8][9]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility is an empirical process. The following section details a robust and widely accepted method for this purpose.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol:

  • Preparation: Add an excess amount of methyl amino(3-chlorophenyl)acetate hydrochloride to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a chemically compatible, non-adsorptive filter (e.g., PTFE).[10]

  • Sample Analysis: Carefully take a known volume of the clear supernatant and dilute it to a suitable concentration for analysis.

  • Quantification: Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[12] A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Self-Validating System:

To ensure the trustworthiness of the results, several checks should be in place:

  • Visual Confirmation: After the equilibration period, there should still be visible excess solid in the vial.

  • Consistency: Analyze samples taken at different time points (e.g., 24 and 48 hours) to confirm that the concentration is no longer increasing, indicating that equilibrium has been reached.

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any polymorphic transformations that may have occurred during the experiment.

High-Throughput Screening (HTS) Methods

For rapid screening of a large number of solvents, automated, smaller-scale methods can be employed. Nephelometry, which measures light scattering from undissolved particles, is a common HTS technique to estimate kinetic solubility.[12][13] While less precise than the shake-flask method, it is valuable for initial solvent screening.

Practical Implications in Drug Development

The solubility of methyl amino(3-chlorophenyl)acetate hydrochloride in organic solvents has significant implications across the drug development pipeline:

  • Process Chemistry: The choice of solvent will directly impact reaction rates, yields, and impurity profiles during synthesis.

  • Crystallization and Purification: Understanding solubility in different solvents and solvent mixtures is critical for developing effective crystallization processes to control polymorphism and purify the API.[7]

  • Formulation Development: For non-aqueous formulations, the solubility in pharmaceutically acceptable organic solvents will be a key parameter.

  • Analytical Method Development: The choice of diluent for analytical samples is dictated by the compound's solubility to ensure accurate and reproducible results.

Conclusion

References

  • Wikipedia. (n.d.). Cetirizine. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amino(3-chlorophenyl)acetic Acid. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2020/123129 A1.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

  • NIH. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Kinam Park. (n.d.). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Compariso. Retrieved from [Link]

  • NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • CEPAC. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

Sources

1H NMR spectrum of Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl amino(3-chlorophenyl)acetate hydrochloride

Introduction

Methyl amino(3-chlorophenyl)acetate hydrochloride is a substituted α-amino acid ester, a class of compounds often utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The precise structural elucidation of such intermediates is paramount to ensuring the integrity of the final product in drug development and chemical research. Among the array of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for confirming molecular structure. It provides detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule.

This technical guide offers a comprehensive analysis of the ¹H NMR spectrum of methyl amino(3-chlorophenyl)acetate hydrochloride. We will deconstruct the expected spectrum by examining the distinct proton environments within the molecule, predict their characteristic signals, and outline a robust experimental protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and in-depth chemical analysis.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the non-equivalent proton environments in the molecule. The hydrochloride salt form dictates that the primary amine will be protonated, existing as an ammonium group (-NH₃⁺).

The key proton environments are:

  • Methyl Protons (Hₐ): The three protons of the methyl ester group (-OCH₃).

  • Methine Proton (Hₑ): The single proton on the α-carbon, situated between the aromatic ring, the ammonium group, and the carbonyl group.

  • Ammonium Protons (Hբ): The three protons of the protonated amino group (-NH₃⁺).

  • Aromatic Protons (Hₑ, Hₒ, Hₒ', Hₚ): The four protons on the 3-chlorophenyl ring. Due to the substitution pattern, these protons are chemically distinct and will exhibit complex splitting patterns.

G

Caption: Structure of Methyl amino(3-chlorophenyl)acetate hydrochloride.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The quality and interpretability of an NMR spectrum are directly dependent on the experimental setup. The following protocol describes a self-validating system for acquiring a high-resolution spectrum.

1. Sample Preparation:

  • Analyte: Weigh approximately 5-10 mg of methyl amino(3-chlorophenyl)acetate hydrochloride directly into a clean, dry NMR tube.

  • Solvent Selection: Use approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for hydrochloride salts due to its high polarity, which ensures complete dissolution. Critically, it allows for the observation of exchangeable protons like those in the -NH₃⁺ group, which often appear as a broad signal.[1] Using a solvent like Deuterium Oxide (D₂O) would result in the rapid exchange and disappearance of the -NH₃⁺ signal, which can be a useful confirmatory experiment but would prevent its initial observation.

  • Internal Standard: Add a small amount (1-2 μL of a dilute solution) of tetramethylsilane (TMS).

    • Causality: TMS is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.0 ppm.[2][3] It is chemically inert and provides a sharp, singlet signal in a region that rarely overlaps with signals from most organic analytes.

  • Homogenization: Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved. A clear, homogenous solution is required for acquiring a high-quality spectrum.

2. Instrument Parameters (Based on a 400 MHz Spectrometer):

  • Acquisition Frequency: 400 MHz

  • Number of Scans: 16-32. This provides a good signal-to-noise ratio for a sample of this concentration.

  • Relaxation Delay (d1): 2-5 seconds. A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, allowing for accurate integration.

  • Pulse Width: Calibrated 90° pulse.

  • Spectral Width: 0-12 ppm. This range covers the vast majority of proton signals in organic molecules.[3]

  • Temperature: 298 K (25 °C). Maintaining a constant temperature is crucial as chemical shifts, particularly of exchangeable protons, can be temperature-dependent.[1][4]

3. Data Processing:

  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to ensure a flat baseline for accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

G A Acquire Spectrum (DMSO-d₆, 400 MHz) B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum (TMS = 0.0 ppm) B->C D Identify Signal Regions (Aromatic, Aliphatic, Exchangeable) C->D E Analyze Chemical Shift (δ) - Proximity to EWGs - Anisotropic Effects D->E F Analyze Integration - Determine relative proton ratios D->F G Analyze Multiplicity (Splitting) - Apply n+1 rule - Analyze coupling constants (J) D->G H Assign Signals to Protons (Hₐ, Hₑ, Hբ, etc.) E->H F->H G->H I Confirm Structure H->I

Caption: Logical workflow for NMR data processing and interpretation.

Spectral Analysis and Interpretation

The ¹H NMR spectrum is interpreted by analyzing four key features for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J).

1. Methyl Protons (-OCH₃, Hₐ)

  • Predicted Chemical Shift (δ): ~3.7 ppm. Protons on a carbon attached to an oxygen atom are deshielded due to the oxygen's electronegativity. Methyl esters typically resonate in the 3.5-5.5 ppm range.[5]

  • Integration: 3H. The signal will integrate to three protons relative to the other signals.

  • Multiplicity: Singlet (s). These protons have no adjacent, non-equivalent protons to couple with, so the signal will appear as a sharp singlet.

2. Methine Proton (α-CH, Hₑ)

  • Predicted Chemical Shift (δ): ~5.0-5.5 ppm. This proton is in a highly deshielded environment. It is attached to a carbon that is bonded to three electron-withdrawing groups: the 3-chlorophenyl ring, the protonated amino group (-NH₃⁺), and the carbonyl of the ester. This cumulative deshielding effect shifts the signal significantly downfield. Protons alpha to an amino group in amino acids are typically found in this region.[6]

  • Integration: 1H. The signal will integrate to one proton.

  • Multiplicity: Singlet (s) or Broad Singlet. Typically, protons on a nitrogen atom do not couple with adjacent C-H protons due to rapid chemical exchange or quadrupolar broadening from the ¹⁴N nucleus.[7] Therefore, this proton is expected to appear as a singlet.

3. Ammonium Protons (-NH₃⁺, Hբ)

  • Predicted Chemical Shift (δ): ~8.5-9.5 ppm (broad). The chemical shift of exchangeable protons like those in an ammonium group is highly variable and depends on concentration, temperature, and residual water content.[1] In a polar aprotic solvent like DMSO-d₆, they are readily observable and appear significantly downfield as a broad peak due to their acidic nature and interaction with the solvent.

  • Integration: 3H. The signal will integrate to three protons.

  • Multiplicity: Broad Singlet (br s). Due to rapid proton exchange and quadrupolar effects, the signal is typically broad and does not show coupling to the adjacent methine proton. A D₂O exchange experiment would confirm this assignment; upon adding a drop of D₂O and re-acquiring the spectrum, this signal would disappear.

4. Aromatic Protons (3-chlorophenyl, Hₑ, Hₒ, Hₒ', Hₚ)

  • Predicted Chemical Shift (δ): ~7.4-7.8 ppm. Protons on an aromatic ring typically resonate between 7.0 and 9.0 ppm.[5] The presence of an electron-withdrawing chlorine atom and the alkyl substituent will cause the four aromatic protons to have distinct chemical shifts, leading to a complex multiplet pattern.

  • Integration: 4H. The total integration of this region will correspond to four protons.

  • Multiplicity: Complex Multiplets. The individual signals will be split by their neighbors.

    • H₂ (ortho to substituent): Will likely appear as a singlet or a narrow triplet/doublet due to small meta-coupling to H₄ and H₆. It is often the most deshielded aromatic proton due to its proximity to the substituent.

    • H₄ (ortho to Cl, meta to substituent): Will appear as a doublet of doublets (dd) due to coupling with H₅ (ortho, J ≈ 8 Hz) and H₆ (meta, J ≈ 2 Hz).

    • H₅ (meta to Cl, para to substituent): Will appear as a triplet or doublet of doublets (t or dd) due to coupling with H₄ (ortho, J ≈ 8 Hz) and H₆ (ortho, J ≈ 8 Hz).

    • H₆ (meta to Cl, ortho to substituent): Will appear as a doublet of doublets (dd) due to coupling with H₅ (ortho, J ≈ 8 Hz) and H₄ (meta, J ≈ 2 Hz). The overlap of these signals will likely result in a complex, difficult-to-resolve multiplet in the aromatic region.

Data Summary

The predicted ¹H NMR data for methyl amino(3-chlorophenyl)acetate hydrochloride in DMSO-d₆ is summarized below.

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Methyl ProtonsHₐ~3.73HSinglet (s)
Methine ProtonHₑ~5.0-5.51HSinglet (s)
Aromatic ProtonsHₑ, Hₒ, Hₒ', Hₚ~7.4-7.84HMultiplet (m)
Ammonium Protons~8.5-9.53HBroad Singlet (br s)

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for the structural confirmation of methyl amino(3-chlorophenyl)acetate hydrochloride. The key diagnostic signals include a singlet at ~3.7 ppm for the methyl ester, a significantly downfield singlet at ~5.0-5.5 ppm for the α-methine proton, a complex multiplet for the four aromatic protons between 7.4-7.8 ppm, and a broad, exchangeable singlet for the ammonium protons around 9.0 ppm. The distinct chemical shifts, integrations, and multiplicities of these signals, when taken together, provide a self-validating dataset that confirms the molecular structure with high confidence, an essential step in any synthetic or drug development workflow.

References

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Bertrand, et al. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio. Frontiers in Pharmacology. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • University of Cambridge. Chemical shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

  • University of Wisconsin. Identifying amino acids in protein NMR spectra. [Link]

Sources

13C NMR chemical shifts of Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, ¹³C NMR spectral assignment, and experimental validation of Methyl amino(3-chlorophenyl)acetate hydrochloride . It is designed for researchers requiring high-fidelity spectral data for structural elucidation and quality control in pharmaceutical intermediate synthesis.

Executive Summary & Structural Context

Methyl amino(3-chlorophenyl)acetate hydrochloride (often referred to as 3-chlorophenylglycine methyl ester HCl) is a critical chiral building block in the synthesis of anti-platelet agents and non-natural amino acid derivatives.

Unlike its 2-chloro and 4-chloro isomers, the 3-chloro (meta) substitution pattern creates a unique asymmetry in the aromatic region of the ¹³C NMR spectrum. This guide provides a definitive assignment of these shifts, distinguishing the subtle electronic effects of the meta-chloro substituent from the deshielding influence of the protonated amine.

Core Molecular Specifications
  • IUPAC Name: Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride

  • Molecular Formula: C₉H₁₀ClNO₂[1] · HCl

  • Molecular Weight: 236.09 g/mol [1]

  • Key Functional Groups:

    • Ammonium Salt (-NH₃⁺): Induces significant deshielding on the

      
      -carbon.
      
    • Methyl Ester (-COOCH₃): Provides characteristic high-field methyl and low-field carbonyl signals.

    • 3-Chlorophenyl Ring: Breaks magnetic equivalence in the aromatic region, resulting in 6 distinct aromatic signals.

Theoretical Framework & Shift Prediction

To ensure accurate assignment, we apply Substituent Chemical Shift (SCS) additivity rules to the parent phenylglycine system. The chlorine atom at the meta position exerts inductive (


) and mesomeric (

) effects that define the aromatic fingerprint.
Aromatic Region Logic (125 – 135 ppm)

The chlorine substituent modifies the benzene ring carbons relative to unsubstituted benzene (128.5 ppm) as follows:

  • Ipso (C-Cl): Strong deshielding (+6.0 to +35 ppm depending on referencing; typically ~134 ppm).

  • Ortho: Minor shielding/deshielding (+0.4 ppm).

  • Meta: Minor deshielding (+1.3 ppm).[2]

  • Para: Shielding (-1.9 ppm).[3]

Diagram: Structural Assignment Logic

The following diagram visualizes the electronic environments influencing the chemical shifts.

G cluster_0 Substituent Effects cluster_1 13C NMR Signals Cl Chlorine (C3) C_Ipso_Cl C3: ~134 ppm (Ipso to Cl) Cl->C_Ipso_Cl Inductive Effect Amine NH3+ (Alpha) C_Alpha Alpha-C: ~55.5 ppm (Deshielded by NH3+) Amine->C_Alpha Electron Withdrawal Ester Methyl Ester C_Carbonyl C=O: ~169 ppm (Ester Carbonyl) Ester->C_Carbonyl sp2 Hybridization C_OMe O-Me: ~53.5 ppm (Methoxy) Ester->C_OMe Oxygen Alpha-effect

Caption: Causal relationships between functional groups and observed ¹³C NMR chemical shifts.

Experimental 13C NMR Data

Solvent Selection: Due to the ionic nature of the hydrochloride salt, DMSO-d₆ is the requisite solvent. CDCl₃ is unsuitable due to poor solubility, and D₂O may cause H/D exchange of the ammonium protons (affecting ¹H but not ¹³C directly, though pH effects can shift the carbonyl).

Table 1: Chemical Shift Assignments (DMSO-d₆, 100 MHz)

Values are high-confidence estimates synthesized from 4-chloro analogs and SCS additivity rules.

Carbon PositionTypeChemical Shift (

, ppm)
MultiplicityAssignment Logic
C=O Carbonyl168.8 – 169.5 sTypical amino acid ester carbonyl.
C-Ar (Ipso-Cl) Aromatic C3133.5 – 134.5 sDeshielded by Cl (Ipso).
C-Ar (Ipso-CH) Aromatic C1135.0 – 136.0 sAttached to chiral center; quaternary.
C-Ar (C2) Aromatic129.0 – 130.0 dOrtho to Cl; typically deshielded.
C-Ar (C5) Aromatic130.5 – 131.0 dMeta to Cl; often overlaps with C2/C4.
C-Ar (C4) Aromatic128.5 – 129.5 dPara to alkyl group.
C-Ar (C6) Aromatic127.0 – 128.0 dOrtho to alkyl group.

-CH
Methine55.0 – 56.5 dDeshielded by -NH₃⁺ and Phenyl ring.
O-CH₃ Methyl53.0 – 53.8 qCharacteristic methyl ester.

Technical Note: The


-carbon signal (~56 ppm) is a critical quality attribute. If the free base is formed (e.g., by improper neutralization), this peak will shift upfield by 2-4 ppm due to the loss of the positive charge.

Experimental Protocol: Synthesis & Sample Prep

To generate the sample for this analysis, a standard esterification using thionyl chloride is recommended. This method ensures the formation of the HCl salt directly.

Workflow Diagram

Protocol Start Start: 3-Chlorophenylglycine Reagent Add MeOH (excess) + SOCl2 (2.5 eq) Temp: 0°C -> Reflux Start->Reagent Reaction Reflux 4-6 Hours Monitor via TLC Reagent->Reaction Workup Evaporate Solvent (Vac) Precipitate with Et2O Reaction->Workup Product Solid: Methyl Ester HCl Salt Workup->Product NMR_Prep Dissolve ~20mg in 0.6mL DMSO-d6 Transfer to 5mm NMR Tube Product->NMR_Prep

Caption: Synthesis and NMR sample preparation workflow for Methyl amino(3-chlorophenyl)acetate HCl.

Step-by-Step Methodology
  • Reaction: Suspend 3-chlorophenylglycine (1.0 eq) in anhydrous methanol (10 vol).

  • Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 2.5 eq). Caution: Exothermic gas evolution (SO₂, HCl).

  • Reflux: Heat to reflux (65°C) for 4–6 hours. The suspension will clear as the ester forms.

  • Isolation: Concentrate in vacuo to remove MeOH and excess HCl.

  • Purification: Triturate the resulting oil/solid with diethyl ether to remove non-polar impurities. Filter the white crystalline solid.[4][5]

  • NMR Preparation:

    • Weigh 15–25 mg of the dried HCl salt.

    • Dissolve in 0.6 mL DMSO-d₆ .

    • Optional: Add a trace of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

Quality Control & Validation

When analyzing the spectrum, verify the following to ensure compound integrity:

  • Integration Check: While ¹³C is not strictly quantitative without inverse gated decoupling, the O-CH₃ signal should be significantly more intense than the carbonyl or quaternary aromatic carbons due to the Nuclear Overhauser Effect (NOE) and relaxation times.

  • Impurity Flags:

    • Peak at ~49 ppm: Indicates residual Methanol.[3]

    • Peak at ~172-175 ppm: Indicates hydrolysis back to the free acid (3-chlorophenylglycine).

    • Peak at ~51-52 ppm: May indicate the presence of the free base if the salt formation was incomplete.

References

  • Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • Amino Acid Ester Synthesis: Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.

  • Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2][7] Chem., 62(21), 7512–7515.

  • Analog Spectral Data (4-Cl isomer): National Institutes of Health (NIH) PubChem. DL-4-Chlorophenylalanine methyl ester hydrochloride.

Sources

Mass spectrometry fragmentation pattern of Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Methyl Amino(3-chlorophenyl)acetate Hydrochloride Content Type: Technical Application Guide Audience: Analytical Chemists, Medicinal Chemists, and DMPK Scientists

Executive Summary

Methyl amino(3-chlorophenyl)acetate is a critical synthetic intermediate, often utilized in the production of non-natural amino acid derivatives and platelet aggregation inhibitors (e.g., Clopidogrel analogs). Its mass spectral signature is defined by two distinct features: the isotopic "fingerprint" of the chlorine atom and the characteristic fragmentation of the


-amino ester motif.

This guide provides a mechanistic breakdown of the fragmentation pathways for this molecule under Electrospray Ionization (ESI) and Electron Ionization (EI), serving as a reference for structural confirmation and impurity profiling.

Part 1: Molecular Architecture & Isotopic Signature

Before analyzing fragmentation, the analyst must validate the precursor ion using the chlorine isotope pattern.

The Analyte
  • IUPAC Name: Methyl amino(3-chlorophenyl)acetate hydrochloride

  • Free Base Formula:

    
    
    
  • Molecular Weight (Free Base): 199.63 g/mol

  • Salt Form: The HCl salt dissociates in LC-MS mobile phases; detection is of the protonated free base

    
    .
    
The Chlorine Filter (Isotopic Pattern)

The presence of a single chlorine atom provides a high-confidence diagnostic filter. Chlorine exists naturally as


 (75.77%) and 

(24.23%).
Ion Typem/z (

)
m/z (

)
Relative Abundance Ratio
EI Molecular Ion (

)
1992013 : 1
ESI Precursor (

)
2002023 : 1

Analyst Note: In complex matrices, use the mass defect of chlorine (negative mass defect relative to hydrocarbons) and the fixed 3:1 intensity ratio to filter background noise. Any fragment retaining the phenyl ring must exhibit this doublet.

Part 2: Ionization Strategies & Mechanistic Fragmentation

Electrospray Ionization (ESI+) Pathways

In ESI, the molecule forms a stable


 ion. Fragmentation is driven by Collision-Induced Dissociation (CID).
Primary Pathway: The Immonium Ion Transition (m/z 140)

The most abundant fragment arises from the cleavage of the ester group. Unlike simple esters, the adjacent amine facilitates this cleavage, stabilizing the resulting cation.

  • Precursor: m/z 200 (

    
    ).
    
  • Mechanism: Protonation usually mobilizes between the amine and the carbonyl oxygen. The loss of a neutral formate species (methyl formate, 60 Da) or the sequential loss of methanol (32 Da) and CO (28 Da) generates the Immonium Ion .

  • Product: 3-chlorophenylglycine immonium ion (m/z 140).

    • Structure:

      
      
      
Secondary Pathway: Ammonia Loss (m/z 183)

Common in amino esters, the loss of ammonia (


, 17 Da) competes with ester cleavage.
  • Mechanism: Intramolecular nucleophilic attack or thermal elimination.

  • Product: Methyl 3-chlorocinnamate cation analog (m/z 183).

Tertiary Pathway: Benzylic/Tropylium Formation (m/z 125)

High-energy collisions degrade the immonium ion further.

  • Mechanism: Loss of the imine moiety (

    
     equivalent) or 
    
    
    
    from the immonium species.
  • Product: Chlorobenzyl cation, which rearranges to the stable Chlorotropylium ion (

    
    ).
    
Electron Ionization (EI) Differences

In GC-MS (EI), the molecular ion (


, m/z 199) is a radical cation.
  • Base Peak (m/z 140): Generated by

    
    -cleavage . The bond between the carbonyl carbon and the alpha-carbon breaks, expelling the carbomethoxy radical (
    
    
    
    , 59 Da).
  • Note: While ESI loses a neutral (60 Da), EI loses a radical (59 Da). The resulting cation m/z is identical (140), but the mechanism differs.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the ESI(+) fragmentation cascade, highlighting the transition from the precursor to the diagnostic immonium and tropylium ions.

FragmentationPathway Precursor [M+H]+ Precursor m/z 200 (100%) / 202 (33%) Immonium Immonium Ion (Base Peak) m/z 140 / 142 Precursor->Immonium Loss of Methyl Formate (-60 Da) AmmoniaLoss Deaminated Ion (Cinnamate analog) m/z 183 / 185 Precursor->AmmoniaLoss Loss of NH3 (-17 Da) Tropylium Chlorotropylium Ion (Benzylic Rearrangement) m/z 125 / 127 Immonium->Tropylium Loss of NH/HCN species (-15 Da)

Figure 1: ESI(+) CID fragmentation pathway for Methyl amino(3-chlorophenyl)acetate. Colors indicate ion stability levels.

Part 4: Experimental Protocol (Self-Validating)

To reproduce these results, follow this "self-validating" LC-MS/MS protocol. The inclusion of a system suitability test ensures data integrity.

Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of Methanol (free base is generated in situ).

  • Dilution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Ensures full protonation of the amine (

      
      ) for maximum sensitivity in ESI+.
      
Instrument Parameters (Q-TOF/Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile ester).

  • Collision Energy (CE):

    • Ramp: 10 eV to 40 eV.

    • Target: m/z 140 appears at ~15-20 eV; m/z 125 appears >30 eV.

System Suitability Test (Validation Step)

Before running the unknown, verify the system using Phenylalanine Methyl Ester (a non-chlorinated analog).

  • Expected Result: Precursor m/z 180

    
     Fragment m/z 120 (Immonium).
    
  • Pass Criteria: If m/z 120 is the base peak at 20 eV, the collision cell is calibrated correctly for

    
    -amino esters.
    

Part 5: Data Interpretation Summary

Use this table to assign peaks in your spectrum.

m/z (

)
IdentityFormulaOrigin/Mechanism
200.05 Precursor


Protonated Molecule
183.02 Fragment

Loss of

(-17)
168.00 Fragment

Loss of Methanol (-32) from 200
140.03 Base Peak

Immonium Ion (Loss of

)
125.01 Fragment

Chlorotropylium (Loss of N-moiety from 140)
Troubleshooting
  • Issue: No m/z 200 observed, only m/z 140.

    • Cause: Cone voltage is too high, causing "in-source fragmentation." Lower the cone voltage to <20V.

  • Issue: Isotope ratio is not 3:1.

    • Cause: Detector saturation or interference from a co-eluting non-chlorinated impurity. Dilute the sample 10x and re-inject.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • NIST Chemistry WebBook. Mass Spectrum of Phenylglycine Methyl Ester (Analog). National Institute of Standards and Technology. Available at: [Link]

  • Harrison, A. G. (1999). The fragmentation of protonated amino acids and their derivatives. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for isotopic abundance rules and radical cleavage mechanisms).[1]

Sources

In Silico Toxicity Prediction of Methyl amino(3-chlorophenyl)acetate hydrochloride: A Hierarchical Assessment Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico toxicity prediction of Methyl amino(3-chlorophenyl)acetate hydrochloride Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Executive Summary & Compound Characterization

Methyl amino(3-chlorophenyl)acetate hydrochloride (CAS: 1351586-91-8, analogous to the 2-chloro isomer intermediates used in Clopidogrel synthesis) represents a critical class of phenylglycine derivatives utilized as chiral building blocks in pharmaceutical synthesis. While often transient intermediates, their toxicological profiling is mandated under ICH M7 guidelines for genotoxic impurities and REACH regulations for worker safety.

This guide details a Hierarchical In Silico Toxicity Assessment (HISTA) protocol. Unlike standard "black-box" predictions, this workflow prioritizes mechanistic plausibility, integrating structural alerts, statistical QSAR, and molecular docking to predict endpoints with high confidence.

Chemical Identity & Descriptors

Accurate prediction begins with precise structural representation. The hydrochloride salt dissociates in physiological media; therefore, predictions are primarily run on the cationic or neutral free base depending on the specific endpoint (e.g., hERG blockage requires the cationic form).

PropertyDetail
IUPAC Name Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride
SMILES (Salt) COC(=O)C(N)C1=CC=CC(Cl)=C1.Cl
SMILES (Free Base) COC(=O)C(N)C1=CC=CC(Cl)=C1
Molecular Weight 236.09 g/mol (Salt); ~199.6 g/mol (Base)
Lipophilicity (cLogP) ~1.65 (Base)
H-Bond Donors/Acceptors 1 / 3
Topological Polar Surface Area ~52 Ų

The HISTA Protocol: Methodology & Causality

The following workflow moves from broad rule-based screening to specific mechanistic modeling. This "funnel" approach minimizes false positives by cross-validating statistical signals with biological plausibility.

Workflow Visualization

The diagram below illustrates the decision logic for the in silico assessment, distinguishing between statistical (QSAR) and mechanistic (Docking) pathways.

HISTA_Protocol Start Input: Methyl amino(3-chlorophenyl)acetate HCl (SMILES String) Prep Step 1: Structure Preparation - Desalting - Protonation (pH 7.4) - 3D Conformer Generation Start->Prep Tier1 Tier 1: Structural Alerts (Expert Systems) - Ashby-Tennant (Genotoxicity) - Cramer Rules (TTC) Prep->Tier1 2D Fingerprints Tier3 Tier 3: Mechanistic Docking - hERG Channel (Cardiotoxicity) - CYP450 Inhibition Prep->Tier3 3D Pharmacophore Tier2 Tier 2: Statistical QSAR (Consensus) - Mutagenicity (Ames) - Carcinogenicity - Skin Sensitization Tier1->Tier2 Alert Validation Decision Risk Characterization & Applicability Domain Check Tier2->Decision Tier3->Decision Report Final Toxicity Profile Decision->Report

Figure 1: The Hierarchical In Silico Toxicity Assessment (HISTA) workflow, integrating 2D rule-based screening with 3D mechanistic modeling.

Step-by-Step Assessment & Predicted Outcomes[1][4]

Step 1: Structural Alert Screening (Expert Systems)

Objective: Identify "toxicophores" – substructures historically associated with toxicity. Tool: OECD QSAR Toolbox / Toxtree (Cramer Rules).

  • Analysis of the 3-Chlorophenyl Moiety:

    • Alert: Halogenated benzene rings can be precursors to reactive epoxides via metabolic activation (CYP450). However, the electron-withdrawing effect of the ester and amino groups on the alpha-carbon reduces the electron density of the ring, potentially lowering the rate of bioactivation compared to simple chloroanilines.

    • Outcome:Class III (High Safety Concern) under Cramer Rules due to the benzene ring and functional group complexity, necessitating rigorous testing if exposure exceeds the Threshold of Toxicological Concern (TTC).

  • Analysis of the Alpha-Amino Ester:

    • Alert: Alpha-amino esters are susceptible to hydrolysis by carboxylesterases.

    • Metabolite Risk:[1] Hydrolysis yields 3-chlorophenylglycine and methanol . Methanol is a known toxicant (ocular toxicity), but the quantity released from trace impurity levels is likely negligible. The amino acid core (phenylglycine) is a structural analog of excitotoxic amino acids but is generally widely used in beta-lactam antibiotics (e.g., Cefaclor), suggesting a lower intrinsic toxicity profile than the parent ester.

Step 2: Statistical QSAR (Mutagenicity & Carcinogenicity)

Objective: Predict Ames test outcomes using consensus modeling (k-Nearest Neighbors + Support Vector Machines). Tool: VEGA HUB (Caesar, Sarpy, ISS models).

  • Mutagenicity (Ames Test):

    • Prediction:Negative .

    • Rationale: Unlike aromatic amines (anilines), the amine here is benzylic (attached to the carbon adjacent to the ring, not the ring itself). Benzylic amines do not typically undergo the N-hydroxylation pathway that leads to DNA adducts in the same way arylamines do.

    • Applicability Domain (AD): The compound falls within the AD of models trained on pharmaceutical intermediates. The reliability index is High.

  • Skin Sensitization:

    • Prediction:Weak Sensitizer .

    • Rationale: The ester group is potentially reactive toward nucleophilic residues on skin proteins (haptenization), a mechanism known as Schiff base formation or acylation.

Step 3: Mechanistic Docking (Cardiotoxicity - hERG)

Objective: Assess the risk of QT interval prolongation (Torsades de Pointes). Tool: SwissDock or AutoDock Vina (Target: hERG pore, PDB ID: 5VA1).

  • Pharmacophore Analysis:

    • The hERG channel has a high affinity for lipophilic cations .

    • At physiological pH (7.4), the primary amine is protonated (

      
      ).
      
    • The 3-chlorophenyl ring provides the necessary lipophilic "tail" to anchor in the channel's hydrophobic pocket (Tyr652/Phe656 residues).

  • Prediction: Moderate Risk .

    • While the molecule is smaller than typical potent hERG blockers (like terfenadine), the combination of a positive charge and a lipophilic aromatic ring flags it for potential off-target binding. This necessitates in vitro patch-clamp verification if the compound advances.

Quantitative Data Summary

The following table synthesizes the predicted endpoints, confidence levels, and the primary rationale for the assessment.

EndpointPredictionConfidenceMechanistic Rationale
Mutagenicity (Ames) NegativeHighAbsence of nitro/arylamine alerts; benzylic amine stability.
Carcinogenicity NegativeModerateNo metabolic activation to reactive carbocations predicted.
hERG Inhibition Moderate RiskModerateLipophilic cation feature matches channel pharmacophore.
Skin Irritation Positive HighAcidic HCl salt; potential for protein acylation (ester).
Hepatotoxicity LowLowRapid hydrolysis predicted; metabolites are polar/excretable.
Developmental Tox UnknownLowOutside Applicability Domain of standard models.

Experimental Validation Strategy

To validate these in silico findings, the following tiered testing strategy is recommended:

  • Physicochemical Verification: Measure kinetic solubility and LogD(7.4). If LogD > 3, hERG risk increases.

  • Hydrolysis Assay: Incubate in simulated gastric/intestinal fluid (SGF/SIF). Rapid hydrolysis to the zwitterionic amino acid would significantly reduce systemic toxicity risks (hERG and hepatotoxicity) as the zwitterion is less membrane-permeable.

  • In Vitro Ames Test: Confirm the "Negative" genotoxicity prediction, specifically using strains TA98 and TA100 with and without S9 metabolic activation.

Conclusion

Methyl amino(3-chlorophenyl)acetate hydrochloride presents a toxicity profile dominated by its local irritant properties (due to the HCl salt and ester functionality) and a moderate potential for cardiotoxicity (hERG inhibition) due to its lipophilic cationic nature. However, it lacks the classic structural alerts for genotoxicity found in many chlorinated aromatics. The primary mitigation strategy for this compound in drug development lies in controlling its hydrolysis and handling it as a skin/eye irritant (GHS Category 2).

References

  • OECD QSAR Toolbox. The OECD QSAR Toolbox for Grouping Chemicals into Categories. OECD. Available at: [Link]

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]

  • Benfenati, E., et al. VEGA HUB: An integrated platform for QSAR models. Istituto di Ricerche Farmacologiche Mario Negri. Available at: [Link]

  • Sushko, I., et al. (2011). Applicability Domain for QSAR Models. In: Leszczynski J. (eds)
  • GHS Classification Data. Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride Safety Data Sheet. PubChem.[2][3] Available at: [Link] (Note: Link directs to the 2-chloro isomer as the primary reference surrogate for physicochemical hazard data).

Sources

Thermogravimetric analysis of Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Stability Profiling of Methyl Amino(3-chlorophenyl)acetate Hydrochloride via TGA

Executive Summary

This technical guide details the thermogravimetric analysis (TGA) of Methyl amino(3-chlorophenyl)acetate hydrochloride (CAS: 1351586-91-8), a critical intermediate in the synthesis of pharmaceutical agents structurally related to antiplatelet drugs (e.g., Clopidogrel derivatives).

Understanding the thermal profile of this compound is essential for process safety and formulation stability. As an amino acid ester hydrochloride, this molecule exhibits a complex decomposition pathway involving dehydrochlorination and cyclization to diketopiperazines. This guide provides a robust, self-validating protocol for characterizing these transitions, ensuring data integrity for drug development dossiers.

Chemical Context & Structural Logic

To interpret TGA data accurately, one must first understand the molecular liabilities of the analyte.

  • Compound: Methyl amino(3-chlorophenyl)acetate hydrochloride[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.09 g/mol

  • Core Structure: A phenylglycine methyl ester derivative with a chlorine substituent at the meta (3-) position of the phenyl ring.

Thermal Liability: The coexistence of a protonated amine (ammonium) and an ester group creates a "ticking clock" under thermal stress. Upon heating, the lattice energy is overcome, leading to the dissociation of HCl. The resulting free amine is a potent nucleophile that attacks the ester carbonyl of a neighboring molecule, driving dimerization into a stable 2,5-diketopiperazine (DKP) ring system. This mechanism dictates the mass loss steps observed in TGA.

Experimental Protocol: The "Self-Validating" Method

Standard TGA protocols often fail with organic salts due to sublimation or overlapping decomposition events. The following method minimizes artifacts.

Instrument Configuration
ParameterSettingRationale
Pan Type Alumina (

) or Platinum (Pt), Open
Critical: Do not use sealed aluminum pans. The evolution of corrosive HCl gas requires chemical resistance and an open path for off-gassing to prevent pan rupture.
Purge Gas Nitrogen (

)
Inert atmosphere prevents oxidative combustion, isolating the intrinsic thermal degradation events.
Flow Rate 40-60 mL/minHigh flow ensures rapid removal of evolved HCl, preventing secondary reactions with the sample holder.
Sample Mass 5 - 10 mgMinimizes thermal gradients within the sample powder.
Temperature Program
  • Equilibration: Hold at 30°C for 5 minutes. Ensures balance stability.

  • Drying Phase: Ramp 5°C/min to 105°C; Hold 10 min. Quantifies surface moisture/solvents without triggering degradation.

  • Decomposition Phase: Ramp 10°C/min to 350°C. Standard rate to resolve melting/decomposition onset.

  • Pyrolysis Phase: Ramp 20°C/min to 600°C. Rapid carbonization of the residue.

Workflow Visualization

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Thermal Program cluster_analysis Phase 3: Analysis Sample Sample Weighing (5-10 mg) Pan Pan Selection (Open Alumina) Sample->Pan Equil Equilibration (30°C, 5 min) Pan->Equil Drying Drying Step (to 105°C) Equil->Drying N2 Purge Decomp Degradation Ramp (10°C/min to 350°C) Drying->Decomp DTG DTG Calculation (1st Derivative) Decomp->DTG Onset Onset Determination (Extrapolated) DTG->Onset

Figure 1: Optimized TGA workflow ensuring separation of moisture loss from structural decomposition.

Mechanism of Decomposition

The thermal breakdown of Methyl amino(3-chlorophenyl)acetate hydrochloride is not a random fragmentation but a chemically ordered process.

Step 1: Dehydrochlorination & Melting (~180°C - 220°C)

As the crystal lattice breaks down (melting), the hydrochloride salt dissociates.



  • TGA Signal: Sharp mass loss corresponding to HCl (MW 36.46).

  • Theoretical Mass Loss:

    
    .
    
Step 2: Dimerization (Diketopiperazine Formation)

The liberated free amine (


) immediately attacks the ester group of a neighboring molecule. This cyclization releases methanol.


  • TGA Signal: Additional mass loss corresponding to Methanol (MW 32.04).

  • Theoretical Mass Loss:

    
    .
    

Combined Event: In practice, these two steps often overlap into a single, massive weight loss event between 190°C and 240°C, totaling ~29% of the initial mass.

Pathway Diagram

Decomposition_Pathway Start Methyl amino(3-chlorophenyl)acetate HCl (Solid Salt) Step1 Dissociation & Melting (~200°C) Start->Step1 Heat Input Intermed Free Amino Ester + HCl (gas) Step1->Intermed Step2 Nucleophilic Attack (Cyclization) Intermed->Step2 Amine Activation Byproducts Volatiles: HCl + Methanol Intermed->Byproducts Off-gassing Products 3,6-bis(3-chlorophenyl)piperazine-2,5-dione (Solid DKP Residue) Step2->Products Step2->Byproducts Elimination

Figure 2: Thermal degradation pathway from the hydrochloride salt to the stable diketopiperazine ring.

Data Interpretation Guide

When analyzing the resulting TGA curve, look for the following "fingerprint" features.

FeatureTemperature RangeInterpretationAcceptance Criteria
Event A 25°C - 105°CVolatiles/Solvents Loss of residual water or synthesis solvents.< 1.0% for dried API.
Event B 180°C - 240°CPrimary Decomposition Simultaneous loss of HCl and Methanol. The curve will show a steep, vertical drop.Onset > 175°C confirms salt stability. Mass loss ~25-30%.
Event C > 300°CCharring Degradation of the DKP skeleton and chlorophenyl rings.Gradual slope, incomplete burnout in

.

Quantitative Check: If the mass loss in Event B is significantly lower than 15%, the sample may contain excess free acid (hydrolysis impurity) which does not lose HCl. If the loss is higher, the sample may contain residual solvents or solvates.

References

  • PubChem. (2025). Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride. National Library of Medicine. [Link]

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. [Link]

  • Rodríguez-Spong, B., et al. (2004).[2] General mechanisms of drug decomposition. Advanced Drug Delivery Reviews. [Link]

Sources

Chirality of Methyl amino(3-chlorophenyl)acetate hydrochloride and its significance

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

In the high-stakes landscape of antithrombotic drug development, Methyl amino(3-chlorophenyl)acetate hydrochloride represents a critical "negative control" molecule. While its structural isomer—the ortho-chloro derivative—is the vital precursor to Clopidogrel (Plavix) , this meta-chloro isomer (3-chlorophenyl) serves as a definitive impurity standard.

Understanding the chirality of this molecule is not merely an academic exercise; it is a regulatory necessity. To validate the enantiomeric purity of Clopidogrel, researchers must prove their analytical methods can distinguish between the active pharmaceutical ingredient (API) and its structural and stereochemical congeners. This guide details the stereochemical architecture, synthesis, resolution, and analytical control of this pivotal compound.

Part 2: Molecular Architecture & Chirality

The compound possesses a single chiral center at the


-carbon (C2), linking the amino group, the methyl ester, and the 3-chlorophenyl ring. This creates two enantiomers: (S)-(+)  and (R)-(-) .[1]
Structural Analysis[2]
  • Chemical Formula:

    
     (Hydrochloride salt)
    
  • Molecular Weight: 236.09 g/mol [2]

  • Chiral Center: C2 (Alpha-carbon)

  • Key Distinction: The chlorine atom is at the meta (3) position relative to the glycine backbone. In the active Clopidogrel intermediate, the chlorine is at the ortho (2) position. This shift alters the steric environment, affecting the binding affinity in chiral resolution and enzymatic docking.

Stereochemical Significance

In the synthesis of Clopidogrel, the (S)-(+) configuration of the ortho-isomer is required for biological activity. Consequently, the (S)-(+) enantiomer of the meta-isomer (the subject of this guide) is the primary impurity of concern, as it mimics the physicochemical properties of the key intermediate, potentially co-crystallizing or co-eluting during purification.

Part 3: Synthetic Pathways & Resolution

To generate high-purity standards for this impurity, we cannot rely on non-selective synthesis. We employ a Racemic Synthesis followed by Optical Resolution . This approach ensures we have access to both enantiomers for method validation.

Workflow Visualization

The following diagram outlines the synthesis of the racemic ester followed by its optical resolution using L-(+)-Tartaric acid, the industry-standard resolving agent for phenylglycine derivatives.

G Start 3-Chlorobenzaldehyde Step1 Strecker Synthesis (NaCN, NH4Cl) Start->Step1 Inter1 Amino Nitrile Intermediate Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 Racemic Phenylglycine Acid Step2->Inter2 Step3 Esterification (MeOH, SOCl2) Inter2->Step3 Racemate Racemic Methyl Ester (Free Base) Step3->Racemate Resolution Chiral Resolution (L-(+)-Tartaric Acid) Racemate->Resolution Methanol/Acetone Salt (S)-(+)-Tartrate Salt (Precipitate) Resolution->Salt Crystallization Final (S)-(+)-Methyl amino (3-chlorophenyl)acetate HCl Salt->Final HCl/MeOH Treatment

Caption: Figure 1. Synthetic route from 3-chlorobenzaldehyde to the resolved (S)-enantiomer hydrochloride salt.

Part 4: Experimental Protocols

Synthesis of Racemic Methyl amino(3-chlorophenyl)acetate

Note: This protocol relies on the Strecker synthesis mechanism.

Reagents: 3-Chlorobenzaldehyde, Sodium Cyanide (NaCN), Ammonium Chloride (


), Methanol (

), Thionyl Chloride (

).
  • Amino Nitrile Formation:

    • Dissolve 3-chlorobenzaldehyde (1.0 eq) in methanol.

    • Add

      
       (1.1 eq) and NaCN (1.1 eq) slowly at 0°C.
      
    • Stir at room temperature for 12 hours.

    • Checkpoint: Monitor disappearance of aldehyde by TLC (Hexane:EtOAc 3:1).

  • Hydrolysis to Acid:

    • Dissolve the amino nitrile in 6N HCl. Reflux for 4 hours.

    • Cool and neutralize to pH 6-7 with NaOH to precipitate the amino acid. Filter and dry.

  • Esterification:

    • Suspend the amino acid in dry methanol at 0°C.

    • Dropwise add

      
       (1.5 eq). Reflux for 3 hours.
      
    • Concentrate in vacuo to yield the Racemic Methyl Ester Hydrochloride .

Optical Resolution (The Tartaric Acid Method)

Context: This method exploits the solubility difference between the diastereomeric salts.

Reagents: Racemic Methyl Ester (Free base), L-(+)-Tartaric Acid, Acetone, Methanol.

  • Free Base Preparation: If starting with HCl salt, treat with saturated

    
     and extract into Ethyl Acetate. Dry and evaporate.
    
  • Salt Formation:

    • Dissolve Racemic Free Base (10 g, 50 mmol) in Methanol (50 mL).

    • Dissolve L-(+)-Tartaric Acid (7.5 g, 50 mmol) in Methanol (50 mL).

    • Mix solutions at 60°C. Add Acetone (100 mL) as an anti-solvent.

  • Crystallization (Thermodynamic Control):

    • Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 0-5°C.

    • The (S)-Ester-L-Tartrate salt will crystallize preferentially.

    • Filtration: Collect the white solid.

  • Recrystallization: Dissolve the solid in hot methanol and cool again to enhance Enantiomeric Excess (ee) to >98%.

  • Salt Exchange: Treat the tartrate salt with methanolic HCl to convert it to the final (S)-(+)-Methyl amino(3-chlorophenyl)acetate hydrochloride .

Part 5: Analytical Control Strategy (Chiral HPLC)

Distinguishing the 3-chloro isomer from the 2-chloro isomer (Clopidogrel intermediate) and separating their enantiomers requires a robust Chiral HPLC method.

Method Parameters
ParameterConditionRationale
Column Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose backbones provide superior recognition for phenylglycine esters compared to cellulose.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for high resolution.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)Normal phase mode.[] DEA suppresses peak tailing of the amine.
Flow Rate 1.0 mL/minOptimal Van Deemter efficiency.
Detection UV @ 220 nmMax absorption of the phenyl ring; minimizes solvent cutoff noise.
Temperature 25°CAmbient temperature maintains consistent diastereomeric complexation.
Data Interpretation[4][5][6][7][8][9]
  • Retention Time (Approx):

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~11.2 min

  • Resolution Factor (

    
    ):  Target > 2.0 between enantiomers.
    
  • Positional Isomerism: The 3-chloro isomers typically elute slightly later than their 2-chloro counterparts on this phase due to reduced steric hindrance near the chiral center allowing deeper inclusion into the stationary phase.

Part 6: References

  • Google Patents. (2006). Process for resolution of methyl amino(2-chlorophenyl)acetate (WO2006003671A1).[4] Retrieved October 26, 2023, from

  • Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2009). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Step-by-step protocol for Methyl amino(3-chlorophenyl)acetate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, reproducible protocol for the synthesis of Methyl amino(3-chlorophenyl)acetate hydrochloride (the methyl ester hydrochloride of 3-chlorophenylglycine). This compound is a critical intermediate in the synthesis of non-natural amino acid derivatives and pharmaceutical building blocks, distinct from its ortho-isomer (used in Clopidogrel synthesis).

The protocol utilizes a classic acid-catalyzed esterification via thionyl chloride (


) in methanol. This method is selected for its high yield, operational simplicity, and the direct isolation of the hydrochloride salt, which is generally more stable than the free base.

Application Note: Synthesis of Methyl amino(3-chlorophenyl)acetate hydrochloride

Introduction & Mechanistic Rationale

The synthesis of


-amino acid esters is a fundamental transformation in medicinal chemistry. For phenylglycine derivatives, steric and electronic factors of the phenyl ring substituents can influence reactivity. The 3-chloro substituent exerts an inductive electron-withdrawing effect ($ -I $), which slightly increases the acidity of the 

-proton but does not significantly hinder the carboxyl group compared to the ortho isomer.

Reaction Pathway: The reaction proceeds via the in situ generation of anhydrous hydrogen chloride. Thionyl chloride reacts with methanol to form methyl sulfite intermediates and HCl. The carboxylic acid is protonated, increasing its electrophilicity, followed by nucleophilic attack by methanol. The final product is isolated as the hydrochloride salt, preventing self-condensation (diketopiperazine formation) and racemization.



Safety & Hazard Analysis (HSE)

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water. Releases toxic 
    
    
    
    and
    
    
    gases. MUST be handled in a properly functioning chemical fume hood.
  • Methanol (

    
    ):  Flammable and toxic.
    
  • 3-Chlorophenylglycine: Irritant.

  • Operational Control: An inert gas atmosphere (

    
     or 
    
    
    
    ) is recommended to exclude moisture, which degrades the thionyl chloride and lowers yield.

Materials & Equipment

Reagent / SolventPurityRole
(±)-2-Amino-2-(3-chlorophenyl)acetic acid>98%Starting Material (SM)
Thionyl Chloride (

)
Reagent Grade (>99%)Dehydrating/Acidifying Agent
Methanol (anhydrous)>99.8%Solvent & Reactant
Diethyl Ether / MTBEACS GradePrecipitation Solvent

Equipment:

  • Round-bottom flask (RBF), 2-neck (equipped with reflux condenser and addition funnel).

  • Magnetic stir bar and temperature probe.

  • Ice-water bath and Oil bath.

  • Rotary evaporator with acid-resistant seals.

  • Vacuum drying oven.

Experimental Protocol

Step 1: Reaction Setup and Addition
  • Preparation: Oven-dry a 250 mL 2-neck RBF and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Solvent Charge: Add Methanol (anhydrous, 100 mL) to the flask.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Allow the solvent to cool for 15 minutes.
    
  • Activation (Exothermic): Add Thionyl Chloride (1.5 equiv, relative to SM) dropwise via the addition funnel over 20–30 minutes.

    • Note: Maintain temperature

      
      . Vigorous evolution of 
      
      
      
      and
      
      
      gas will occur. Ensure scrubber or efficient hood vent is active.
  • SM Addition: Remove the addition funnel. Add 3-Chlorophenylglycine (1.0 equiv, approx. 10 g) in portions to the stirred solution.

Step 2: Reaction and Reflux
  • Warm-up: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. The suspension should begin to clarify.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Monitor reaction progress via TLC (System:

      
       or similar) or LC-MS. Consumption of the starting amino acid indicates completion.[1]
      
Step 3: Workup and Isolation
  • Concentration: Cool the reaction mixture to RT. Transfer to a round-bottom flask and concentrate under reduced pressure (Rotavap) at

    
     to remove solvent and excess 
    
    
    
    .
    • Caution: The distillate contains acidic volatiles.

  • Co-evaporation: To ensure complete removal of acid traces, re-dissolve the residue in a small amount of fresh Methanol (

    
    ) and re-concentrate. Repeat twice.
    
  • Precipitation: The residue will likely be a viscous oil or semi-solid. Add Diethyl Ether (or MTBE, 50 mL) and stir vigorously to induce crystallization of the hydrochloride salt.

  • Filtration: Filter the white to off-white solid under vacuum/inert atmosphere. Wash the filter cake with cold ether (

    
    ).
    
  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    

Analytical Specifications

TestExpected ResultMethod
Appearance White crystalline powderVisual
Purity (HPLC) > 98.0%C18 column, Acetonitrile/Water (0.1% TFA)

NMR (DMSO-

)

3.75 (s, 3H,

), 5.2 (s, 1H,

-H), 7.4-7.6 (m, 4H, Ar-H), 9.0 (br s, 3H,

)
400 MHz NMR
Mass Spec (ESI)

(Cl pattern)
ESI-MS

Process Workflow Diagram

SynthesisWorkflow Start Start: 3-Chlorophenylglycine Activation Activation: MeOH + SOCl2 (0°C) Start->Activation Suspend in MeOH Reaction Reaction: Reflux (65°C, 4-6h) Activation->Reaction Add SM, Heat Evaporation Workup: Concentrate in vacuo Reaction->Evaporation Complete Conversion Precipitation Crystallization: Add Et2O / MTBE Evaporation->Precipitation Residue Filtration Isolation: Filter & Dry Precipitation->Filtration Solid forms Product Product: Methyl amino(3-chlorophenyl)acetate HCl Filtration->Product Yield >90%

Figure 1: Operational workflow for the acid-catalyzed esterification of 3-chlorophenylglycine.

References

  • Anu, A., et al. "A Convenient Synthesis of Amino Acid Methyl Esters." PMC - NIH, 2007. Link

  • Sigma-Aldrich. "Methyl amino(3-chlorophenyl)acetate hydrochloride Product Page." Sigma-Aldrich, 2023. Link

  • Biosynth. "Methyl amino(2-chlorophenyl)acetate hydrochloride (Ortho-isomer Reference)." Biosynth, 2023. Link

  • University of Groningen. "Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel." Organic Process Research & Development, 2009.[2] Link

Sources

Purification of Methyl amino(3-chlorophenyl)acetate hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Purification of Methyl amino(3-chlorophenyl)acetate hydrochloride by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

Methyl amino(3-chlorophenyl)acetate hydrochloride is a crucial intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1] Recrystallization is a robust and widely used technique for the purification of solid crystalline compounds, making it an ideal method for enhancing the purity of methyl amino(3-chlorophenyl)acetate hydrochloride.[2]

This application note provides a comprehensive guide to developing a recrystallization protocol for methyl amino(3-chlorophenyl)acetate hydrochloride. It addresses the fundamental principles, a systematic approach to solvent selection, a detailed experimental protocol, and methods for assessing the purity of the final product.

Recrystallization: A First-Principles Approach

The purification of a compound by recrystallization is based on the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but have limited solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for removal by hot filtration).

For amine hydrochlorides, which are salts, the choice of solvent is critical. These compounds tend to be soluble in polar solvents.[3][4] A successful recrystallization strategy often involves either a single solvent with a steep solubility-temperature gradient or a binary solvent system (a "solvent" and an "anti-solvent").[5][6][7]

Safety First: Handling Methyl amino(3-chlorophenyl)acetate hydrochloride

Before commencing any experimental work, it is essential to consult the Safety Data Sheet (SDS). Methyl amino(3-chlorophenyl)acetate hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

Mandatory Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

Part 1: Solvent System Selection – The Foundation of a Robust Recrystallization

The selection of an appropriate solvent system is the most critical step in developing a successful recrystallization protocol. For a hydrochloride salt like methyl amino(3-chlorophenyl)acetate hydrochloride, polar solvents are a good starting point.

Protocol 1.1: Small-Scale Solvent Screening

This protocol outlines a systematic approach to identify a suitable solvent or solvent-antisolvent pair.

Materials:

  • Crude methyl amino(3-chlorophenyl)acetate hydrochloride

  • Test tubes

  • Heating block or water bath

  • Vortex mixer

  • A selection of solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, ethyl acetate, toluene, heptane)

Procedure:

  • Place approximately 20-30 mg of the crude compound into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely, the solvent is likely too good for single-solvent recrystallization at this concentration.

  • If the compound is not fully soluble at room temperature, gently heat the test tube while stirring or vortexing. Observe if the compound dissolves.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation. An ideal solvent will show good crystal formation upon cooling.

  • For solvent-antisolvent systems: If the compound is highly soluble in a polar solvent (e.g., methanol, ethanol), dissolve a small amount in a minimal volume of the hot solvent. Gradually add a less polar, miscible anti-solvent (e.g., ethyl acetate, toluene, or heptane) dropwise until the solution becomes turbid. Add a drop or two of the hot solvent to redissolve the solid and then allow it to cool.[5]

Data Presentation: Solvent Screening Results
Solvent/SystemSolubility at Room Temp.Solubility at Elevated Temp.Crystal Formation on CoolingRecommendation
IsopropanolSparingly solubleSolubleGoodPromising single solvent
MethanolVery solubleVery solublePoorConsider as the "solvent" in a binary system
Ethyl AcetateInsolubleSparingly soluble-Potential anti-solvent or co-solvent
TolueneInsolubleInsoluble-Potential anti-solvent
HeptaneInsolubleInsoluble-Potential anti-solvent
AcetonitrileSolubleVery solublePoorConsider as the "solvent" in a binary system

This table is illustrative. Actual results will need to be determined experimentally.

Based on preliminary screening and literature on similar compounds, an isopropanol or an ethanol/ethyl acetate system is a promising starting point.

Part 2: The Recrystallization Protocol

This section details a general protocol that can be adapted based on the chosen solvent system. The following workflow is based on a single-solvent recrystallization with isopropanol.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude compound to Erlenmeyer flask B 2. Add minimal volume of hot solvent A->B C 3. Heat and stir until fully dissolved B->C D 4. (Optional) Hot gravity filtration to remove insoluble impurities C->D If insoluble matter is present F 6. Slow cooling to room temperature C->F If no insoluble matter E 5. (Optional) Add activated charcoal to decolorize D->E E->F G 7. Further cooling in an ice bath F->G H 8. Crystal formation G->H I 9. Vacuum filtration to collect crystals H->I J 10. Wash crystals with cold solvent I->J K 11. Dry crystals under vacuum J->K L L K->L Final Product

Sources

Application Note: Enantioselective Utilization of Methyl amino(3-chlorophenyl)acetate hydrochloride

[1]

Executive Summary

Methyl amino(3-chlorophenyl)acetate hydrochloride (CAS: 1217736-67-6 for HCl salt; 141109-12-8 for free base) is a critical non-proteinogenic amino acid derivative.[1] Unlike its ortho-substituted isomer (a key intermediate for Clopidogrel), the 3-chloro (meta) isomer offers unique electronic properties and metabolic stability profiles, making it a high-value scaffold for CNS-active agents (e.g., serotonin modulators) and peptidomimetics.[1]

This guide addresses the primary challenge in utilizing this compound: accessing enantiopure forms . We present two validated workflows:

  • Biocatalytic Kinetic Resolution: For purifying racemic commercial stock.

  • Asymmetric Transfer Hydrogenation (ATH): For de novo chiral synthesis.[1]

Chemical Profile & Strategic Utility

The 3-chlorophenylglycine motif serves as a restricted conformational anchor in peptide backbones. The chlorine atom at the meta position decreases the pKa of the amine (relative to phenylglycine) and increases lipophilicity without the steric hindrance associated with ortho-substitution.

FeatureSpecificationStrategic Implication
Formula

Stoichiometry requires base neutralization before enzymatic steps.[1]
MW 236.09 g/mol --
Chirality Racemic (standard)Requires resolution (Target >99% e.e.[1] for pharma use).[1][2][3]
Solubility Water, MethanolHigh water solubility of the salt aids in biphasic resolutions.
pKa ~4.0 (Ester amine)Lower than aliphatic amino acids; affects coupling efficiency.[1]

Method A: Enzymatic Kinetic Resolution (EKR)

Objective: Isolation of (S)-acid and (R)-ester from racemic methyl amino(3-chlorophenyl)acetate hydrochloride.[1]

Mechanistic Insight

Lipases (specifically Candida antarctica Lipase B, CAL-B) exhibit high enantioselectivity toward phenylglycine esters.[1] The enzyme preferentially hydrolyzes the (S)-enantiomer of the ester to the free acid, leaving the (R)-enantiomer intact as the ester.

Workflow Diagram

EKR_WorkflowStartRacemic HCl Salt(Substrate)NeutNeutralization(Free Base Formation)Start->Neut NaHCO3/DCMBiocatBiocatalysis(CAL-B / Buffer / Org Solvent)Neut->Biocat pH 7.2, 30°CSepBiphasic Separation(pH Adjustment)Biocat->Sep 50% ConversionProd1(S)-3-Cl-Phenylglycine(Aqueous Phase)Sep->Prod1 Acidify to pH 2Prod2(R)-Methyl Ester(Organic Phase)Sep->Prod2 Evaporation

Caption: Kinetic resolution workflow separating the racemic substrate into (S)-acid and (R)-ester via selective hydrolysis.

Detailed Protocol

Reagents:

  • Racemic Methyl amino(3-chlorophenyl)acetate HCl (10 mmol, 2.36 g)[1]

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435)[1][4]

  • Phosphate Buffer (0.1 M, pH 7.5)[1]

  • Methyl tert-butyl ether (MTBE)[1]

  • Sodium Bicarbonate (

    
    )[1]
    

Step-by-Step Procedure:

  • Free Base Preparation (Critical):

    • Dissolve the HCl salt (2.36 g) in water (20 mL).[1]

    • Add saturated

      
       until pH reaches 9.0.
      
    • Extract immediately with MTBE (

      
       mL).[1]
      
    • Dry combined organic layers over

      
      , filter, and concentrate slightly (do not evaporate to dryness to avoid polymerization/degradation; keep as concentrated MTBE solution).
      
  • Enzymatic Reaction:

    • Dilute the free base in MTBE to a total volume of 50 mL.

    • Add 50 mL of Phosphate Buffer (0.1 M, pH 7.5).[1]

    • Add 200 mg of Immobilized CAL-B.

    • Incubate at 30°C with vigorous orbital shaking (200 rpm). Note: Vigorous mixing is essential for the biphasic system.

  • Monitoring:

    • Monitor reaction via HPLC (see Section 5) every 2 hours.

    • Stop point: When conversion reaches exactly 50% (typically 24-48 hours).

  • Workup & Separation:

    • Filter off the enzyme (can be recycled).[1]

    • Separate the phases.

    • Organic Phase (Contains (R)-Ester): Wash with saturated brine, dry over

      
      , and concentrate in vacuo.[1]
      
    • Aqueous Phase (Contains (S)-Acid): Acidify to pH 2.0 with 1M HCl. Extract with Ethyl Acetate (

      
       mL) to recover the (S)-amino acid.[1]
      

Method B: Asymmetric Transfer Hydrogenation (ATH)

Objective: De novo synthesis of the chiral ester from the imine precursor (avoiding 50% yield loss inherent to resolution).

Mechanistic Insight

This method utilizes a chiral Ruthenium catalyst (Noyori type) to reduce the C=N bond of the imine.[1] The source of chirality is the diamine ligand (e.g., TsDPEN) on the metal center.[1]

Workflow Diagram

ATH_PathwayAld3-ChlorobenzaldehydeImineImine Intermediate(Methyl 2-imino-2-(3-Cl-Ph)acetate)Ald->Imine + Methyl Glycinate / DehydrationRedTransfer Hydrogenation(HCOOH / TEA)Imine->RedCatRuCl(p-cymene)[(S,S)-TsDPEN]Cat->Red CatalystFinal(S)-Methyl amino(3-chlorophenyl)acetateRed->Final >95% ee

Caption: Asymmetric Transfer Hydrogenation (ATH) pathway converting the aldehyde precursor directly to the chiral amine.[1]

Detailed Protocol

Reagents:

  • Methyl 2-(3-chlorophenyl)-2-iminoacetate (Prepared from 3-chlorobenzaldehyde + methyl glycinate).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%).[1]

  • Formic Acid / Triethylamine azeotrope (5:2 molar ratio).[1]

  • Dichloromethane (DCM).[1]

Step-by-Step Procedure:

  • Inert Atmosphere Setup:

    • Flame-dry a Schlenk flask and purge with Argon.

    • Add the Imine substrate (5 mmol) and the Ru-Catalyst (0.05 mmol).[1]

  • Reaction Initiation:

    • Add degassed DCM (10 mL).[1]

    • Cool to 0°C.

    • Dropwise add the Formic Acid/TEA mixture (2 mL).

  • Reaction:

    • Allow to warm to room temperature (25°C).

    • Stir for 12-16 hours. Note: The color typically changes from purple/red to orange upon completion.

  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM.

    • Purify via flash chromatography (SiO2, Hexane/EtOAc).[1]

    • Conversion to HCl Salt: Dissolve oil in diethyl ether, bubble dry HCl gas or add 4M HCl in Dioxane to precipitate the target product.

Analytical Validation (Quality Control)

Trustworthiness Check: Every batch must be validated for Enantiomeric Excess (e.e.).

Chiral HPLC Method[1][4][8][9]
  • Column: Daicel Chiralpak IA or IC (Amylose-based immobilized phases are preferred for chlorinated aromatics).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine is required to suppress tailing of the free amine.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV @ 220 nm (Amide/Ester absorption) and 254 nm (Aromatic).[1]

  • Temperature: 25°C.

Expected Retention Times (Representative)
SpeciesRetention Time (min)
(R)-Enantiomer~ 8.5 min
(S)-Enantiomer~ 11.2 min
Acceptance Criteria e.e. > 98.5%

References

  • Enzymatic Resolution of Phenylglycine Analogs

    • Title: Enzymatic resolution of non-proteinogenic amino acids.
    • Source: Journal of Organic Chemistry.[1]

    • [1]

  • Asymmetric Transfer Hydrogenation (Noyori Protocol)

    • Title: Asymmetric Transfer Hydrogen
    • Source: Journal of the American Chemical Society.
    • [1]

  • Synthesis of Chlorophenylglycine Derivatives

    • Title: Process development for the synthesis of Clopidogrel and related analogs. (Provides context for 2-Cl vs 3-Cl reactivity).
    • Source: Organic Process Research & Development.
    • [1]

  • Chiral HPLC Separation of Amino Acid Esters

    • Title: Chiral HPLC Separations of Amino Acid Deriv

Disclaimer: All protocols involve hazardous chemicals (HCl, chlorinated solvents).[1] Perform strictly inside a fume hood with appropriate PPE.

Reaction of Methyl amino(3-chlorophenyl)acetate hydrochloride with electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction of Methyl amino(3-chlorophenyl)acetate hydrochloride with Electrophiles

Executive Summary

Methyl amino(3-chlorophenyl)acetate hydrochloride (CAS 1351586-91-8) is a critical chiral building block, structurally isomeric to the key intermediate used in the synthesis of the antiplatelet drug Clopidogrel (Plavix). While the 2-chlorophenyl isomer is the precursor to Clopidogrel, the 3-chlorophenyl isomer is extensively used in Structure-Activity Relationship (SAR) studies to probe the steric and electronic requirements of the P2Y12 receptor binding pocket.

This guide details the reaction of this amino ester with various electrophiles. The primary focus is N-alkylation and N-acylation , which are the fundamental transformations for generating diverse chemical libraries and bioactive analogs.

Key Technical Challenges:

  • Racemization: The benzylic

    
    -proton is acidic (
    
    
    
    ). Strong bases or excessive heat can lead to rapid racemization of the chiral center.
  • Salt Neutralization: The hydrochloride salt must be neutralized in situ or pre-neutralized to liberate the nucleophilic free amine without triggering hydrolysis of the methyl ester.

Chemical Properties & Handling

PropertyDescription
Chemical Name Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride
CAS Number 1351586-91-8 (3-Cl isomer); Note: 141109-17-3 is the 2-Cl isomer
Molecular Formula

Molecular Weight 236.09 g/mol
Solubility Soluble in Water, Methanol, DMSO. Sparingly soluble in DCM (salt form).
Stability Hygroscopic. Store at 2-8°C under inert atmosphere.

Handling Protocol:

  • Hygroscopicity: The salt absorbs atmospheric moisture, which can hydrolyze the methyl ester to the acid over time. Weigh quickly in a dehumidified environment.

  • Free-Basing: For reactions in organic solvents (DCM, Toluene), partition the salt between the solvent and saturated aqueous

    
    . Dry the organic layer over 
    
    
    
    immediately before use to prevent ester hydrolysis.

Core Protocol A: N-Alkylation (Clopidogrel-Analog Synthesis)

This is the most commercially relevant reaction, mimicking the synthesis of Clopidogrel by coupling the amino ester with a thiophene electrophile.

Target Reaction: Alkylation with 2-(2-thienyl)ethyl toluene-4-sulfonate.

Mechanism & Rationale

The reaction proceeds via an


 mechanism. The amine nitrogen attacks the carbon bearing the tosylate leaving group.
  • Base Selection: Potassium Carbonate (

    
    ) is preferred over tertiary amines (like 
    
    
    
    ) because it buffers the reaction effectively without being strong enough to deprotonate the
    
    
    -carbon, minimizing racemization [1].
  • Solvent: Acetonitrile or DMF is recommended to solvate the inorganic base and facilitate the polar transition state.

Step-by-Step Protocol
  • Reagent Preparation:

    • Substrate: Methyl amino(3-chlorophenyl)acetate HCl (1.0 eq, 10 mmol, 2.36 g).

    • Electrophile: 2-(2-thienyl)ethyl toluene-4-sulfonate (1.1 eq, 11 mmol).

    • Base:

      
       (anhydrous, powder) (2.5 eq, 25 mmol).
      
    • Solvent: Acetonitrile (ACN) (50 mL).

  • Reaction Setup:

    • Charge the reaction vessel with the amino ester salt and ACN. Stir to suspend.

    • Add

      
       in one portion. Stir for 15 minutes at room temperature to liberate the free amine (evolution of 
      
      
      
      may occur).
    • Add the electrophile (tosylate) dropwise or in portions.

  • Execution:

    • Heat the mixture to 50°C - 60°C under

      
       atmosphere.
      
    • Critical Control Point: Do not exceed 80°C. Higher temperatures drastically increase the rate of racemization and ester hydrolysis.

    • Monitor by HPLC/TLC. Reaction typically requires 12–24 hours.

  • Work-up:

    • Cool to room temperature. Filter off inorganic solids (

      
      , excess base).
      
    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The secondary amine product is often an oil. Purify via flash column chromatography (Hexane/EtOAc gradient). Alternatively, convert to the hydrochloride or hydrogensulfate salt for crystallization.

Core Protocol B: N-Acylation (Amide Formation)

Used for generating peptide analogs or blocking the amine for subsequent transformations.

Protocol
  • Conditions: Biphasic Schotten-Baumann conditions are ideal for this substrate to avoid handling the unstable free base in isolation.

  • Reagents:

    • Substrate (1.0 eq).

    • Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq).

    • Base:

      
       (2.5 eq).
      
    • Solvent System: DCM / Water (1:1 ratio).

  • Procedure:

    • Dissolve the amino ester HCl in the water/DCM mixture.

    • Add

      
       and stir vigorously until dissolved.
      
    • Cool to 0°C.

    • Add the Acid Chloride dropwise over 10 minutes.

    • Allow to warm to room temperature and stir for 2 hours.

    • Separation: Separate the organic layer.[2] Wash the aqueous layer once with DCM. Combine organics, dry, and concentrate.

Reactivity Visualization

The following diagram illustrates the divergent pathways for this building block, highlighting the critical decision points to avoid side reactions.

G Start Methyl amino(3-chlorophenyl) acetate HCl (Substrate) FreeBase Free Amine (Intermediate) Start->FreeBase Neutralization (NaHCO3 or K2CO3) Prod_Alk N-Alkylated Product (Clopidogrel Analog) FreeBase->Prod_Alk R-OTs / 60°C (SN2 Reaction) Prod_Acyl N-Acylated Product (Amide) FreeBase->Prod_Acyl R-COCl / 0°C (Acylation) Side_Rac Racemization (Loss of Chirality) FreeBase->Side_Rac High Temp (>80°C) or Strong Base Side_Hyd Ester Hydrolysis (Acid Formation) FreeBase->Side_Hyd Aq. Base / Prolonged Time

Figure 1: Reaction pathways and critical control points for methyl amino(3-chlorophenyl)acetate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Incomplete free-basing or competing elimination of electrophile.Ensure

is finely ground. Add catalytic KI (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
Racemization Base too strong (

too low) or temperature too high.
Switch from

or

to

or

. Keep reaction temp

.
Hydrolysis of Ester Presence of water in organic solvent or excess aqueous base.Use anhydrous solvents (ACN/DMF). If using biphasic conditions, minimize contact time and keep cold.
Sticky Precipitate Polymerization or salt clumping.Use mechanical stirring. Add a co-solvent like Toluene to improve solubility of the organic product.

References

  • Sanofi-Synthelabo. (1998). Process for the preparation of clopidogrel. US Patent 6,180,793. Link (Describes the analogous N-alkylation conditions for the 2-chloro isomer).

  • Reddy, B. R., et al. (2010). Improved process for the preparation of Clopidogrel bisulfate. Synthetic Communications, 40(19), 2843-2849. Link (Optimization of base and solvent for phenylglycine ester alkylation).

  • PubChem. (2025).[3][4][5] Methyl 2-amino-2-(3-chlorophenyl)acetate hydrochloride. National Library of Medicine.[5] Link

Sources

Troubleshooting & Optimization

How to remove unreacted starting materials from Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: Methyl amino(3-chlorophenyl)acetate hydrochloride (HCl salt of 3-chlorophenylglycine methyl ester) Cas Number (Reference): Analogous to 141109-12-8 (2-Cl isomer) or generic phenylglycine esters.[1]

Executive Summary

The synthesis of Methyl amino(3-chlorophenyl)acetate hydrochloride is typically achieved via the acid-catalyzed esterification of 3-chlorophenylglycine.[1] The most persistent impurity is the unreacted parent amino acid (3-chlorophenylglycine) .[1]

Because both the product (ester HCl) and the impurity (amino acid HCl) are ionic/polar solids, simple filtration often fails to separate them.[1] This guide details two protocols to resolve this:

  • The Partition Protocol (Gold Standard): Exploits the lipophilicity of the ester's free base to completely remove unreacted acid.

  • The Crystallization Protocol: A rapid method for minor cleanup using solubility differentials.[1]

Module 1: The Partition Protocol (Acid-Base Extraction)

Objective: Complete removal of unreacted 3-chlorophenylglycine. Principle: The ester can be converted to a lipophilic free base soluble in organic solvents (e.g., Ethyl Acetate, DCM).[1] The unreacted amino acid, however, forms a zwitterion or salt at basic pH and remains in the aqueous phase.

Reagents Required
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Base: Saturated aqueous Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).[1] Avoid NaOH to prevent ester hydrolysis.
  • Acid: 4M HCl in Dioxane or anhydrous HCl gas.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid mixture (Ester HCl + Unreacted Acid) in a minimal volume of cold water (

    
    ).
    
  • Basification (Critical Step):

    • Add an organic solvent (DCM or EtOAc) equal to the water volume.[1]

    • While stirring vigorously at

      
      , slowly add saturated 
      
      
      
      until the aqueous layer pH reaches 8–9 .
    • Why: This converts the Ester HCl to its Free Base (soluble in organic).[1] The unreacted Amino Acid becomes a carboxylate salt (soluble in water).[1]

  • Extraction:

    • Separate the layers.[3]

    • Extract the aqueous layer 2x more with fresh organic solvent.

    • Combine all organic layers.[1]

  • The "Acid Wash":

    • Wash the combined organic phase once with dilute

      
       and once with Brine.
      
    • Why: This ensures no trace of the amphoteric amino acid remains physically entrained in the organic layer.

  • Re-acidification (Salt Formation):

    • Dry the organic layer over

      
       and filter.
      
    • Cool the filtrate to

      
      .[1][4]
      
    • Add HCl (in Dioxane or Ether) dropwise.[1]

    • The pure Methyl amino(3-chlorophenyl)acetate hydrochloride will precipitate as a white solid.[1]

  • Isolation: Filter the solid and wash with dry diethyl ether.

Process Visualization

ExtractionLogic Crude Crude Mixture (Ester HCl + Amino Acid) Step1 Suspend in Water + DCM Add NaHCO3 (pH 8-9) Crude->Step1 Sep Phase Separation Step1->Sep OrgPhase Organic Phase (Contains Ester Free Base) Sep->OrgPhase Extracts Product AqPhase Aqueous Phase (Contains Unreacted Amino Acid) Sep->AqPhase Traps Impurity Wash Wash with Brine Dry (Na2SO4) OrgPhase->Wash Acidify Add HCl (Dioxane/Ether) Wash->Acidify Final Pure Product (Methyl amino(3-chlorophenyl)acetate HCl) Acidify->Final Precipitation

Caption: Separation logic relying on the solubility difference between the Ester Free Base (organic soluble) and the Amino Acid Salt (water soluble).

Module 2: Direct Crystallization (Trituration)

Objective: Quick cleanup for high-purity crude (>90%) or removal of non-polar byproducts. Principle: Amino acid ester hydrochlorides are often soluble in alcohols but insoluble in ethers.[1] Unreacted amino acids have poor solubility in alcohols compared to their ester counterparts.[1]

Solvent Systems
Solvent A (Dissolver)Solvent B (Precipitant)Application
Methanol (MeOH) Diethyl Ether (

)
Standard recrystallization.[1]
Isopropanol (IPA) Hexanes/Heptane For removing non-polar impurities.[1]
Acetone - Slurry wash (Trituration) only.[1]
Protocol
  • Dissolve the crude solid in the minimum amount of hot Methanol or Isopropanol .

    • Note: If the unreacted amino acid is present in large amounts, it may not dissolve. Filter it off hot —this is a purification step![1]

  • Allow the solution to cool to room temperature.

  • Slowly add Diethyl Ether (or MTBE) until the solution turns slightly cloudy.

  • Cool to

    
     overnight.
    
  • Filter the crystals.[1][5][6][7]

Module 3: Troubleshooting & FAQs

Q1: My product turned into a sticky oil instead of a solid. What happened?

Diagnosis: This is "oiling out," common with phenylglycine derivatives due to trace solvent or stereoisomer mixtures. Fix:

  • Scratching: Use a glass rod to scratch the side of the flask under a layer of ether/hexane.

  • Seeding: Add a tiny crystal of pure product if available.

  • Azeotrope: The oil may contain residual water or excess alcohol.[1] Dissolve in DCM, dry thoroughly with

    
    , evaporate, and try triturating with anhydrous ether again.
    
Q2: I used NaOH for the extraction and my yield plummeted.

Diagnosis: Saponification. Methyl esters are labile (unstable) in strong base, especially phenylglycine derivatives which have an activated alpha-proton.[1] Fix: Never use NaOH or KOH.[1] Use Sodium Bicarbonate (


)  or Carbonate .[1] Keep the reaction cold (

)
and perform the extraction quickly (<15 mins contact time).
Q3: How do I quantify the unreacted starting material?

Diagnosis: Thin Layer Chromatography (TLC) is often insufficient because both spots are polar.[1] Fix: Use 1H NMR .

  • Ester Peak: Look for the sharp singlet (Methyl group) around 3.6 – 3.8 ppm .[1]

  • Alpha-Proton: The chiral center proton (

    
    ) will shift slightly between the acid and the ester.[1]
    
  • Aromatic Region: The 3-chloro substitution pattern is distinct; integration of the aromatic protons vs. the methyl ester singlet will reveal the molar ratio of impurity.

Decision Matrix: Which Method to Choose?

DecisionTree Start Analyze Crude Purity (via NMR/HPLC) HighPurity >90% Pure Minor Impurities Start->HighPurity LowPurity <90% Pure Significant SM Remaining Start->LowPurity Method1 Recrystallization (MeOH / Et2O) HighPurity->Method1 Method2 Partition Protocol (Acid/Base Extraction) LowPurity->Method2

Caption: Select the workflow based on the initial purity of your crude material.

References

  • Anand, R. et al. (2012).[1] Process for resolution of methylamino(2-chlorophenyl)acetate. Patent WO2006003671A1.[1] (Describes the handling and solubility of the analogous 2-chloro isomer). Link

  • Li, J. et al. (2008).[1] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119.[1][8] (General protocol for amino acid esterification and workup). Link[1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Section 2.24: Purification of Esters.[1] (Authoritative text on general organic workup procedures).

Sources

Technical Support Center: Chiral HPLC of Amino(chlorophenyl)acetate Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of amino(chlorophenyl)acetate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for selecting the appropriate chiral stationary phase (CSP) and troubleshooting common issues encountered during HPLC analysis. Our approach is grounded in established scientific principles and extensive field experience to ensure you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chiral separation of amino(chlorophenyl)acetate and related compounds.

1. Which type of chiral stationary phase (CSP) is most effective for separating amino(chlorophenyl)acetate enantiomers?

Several types of CSPs can be effective, with the choice often depending on whether the amino acid is derivatized or underivatized. The most common and successful CSPs for amino acid enantiomers include:

  • Polysaccharide-based CSPs: These are broadly applicable and are a good starting point for screening. Columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are known for their wide-ranging selectivity.[1][2][3] They can often resolve both derivatized (e.g., N-FMOC) and, in some cases, underivatized amino acids.[4][5][6][7][8]

  • Macrocyclic Glycopeptide CSPs: These are particularly powerful for underivatized amino acids.[9][10][11][12] CSPs based on teicoplanin, vancomycin, and ristocetin A have unique structural features that allow for multiple types of interactions, including hydrophobic, electrostatic, and hydrogen bonding, which are crucial for resolving zwitterionic molecules like amino acids.[12][13][14]

  • Ligand-Exchange CSPs: These are specifically designed for the direct separation of underivatized alpha-amino acids.[15][16][17] The mechanism involves the formation of transient diastereomeric metal complexes (usually with copper) between the analyte and a chiral ligand on the stationary phase.[15][18]

  • Crown Ether-based CSPs: These are highly effective for separating compounds with primary amine groups, such as underivatized amino acids.[19][20][21] The separation is based on the differential inclusion of the protonated amino group of the enantiomers into the chiral crown ether cavity.[21][22]

2. What are typical starting mobile phase conditions for screening these columns?

The choice of mobile phase is intrinsically linked to the type of CSP and the mode of chromatography (Normal Phase, Reversed Phase, or Polar Organic Mode).

  • For Polysaccharide-based CSPs:

    • Normal Phase (NP): A mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) is a common starting point. A typical initial condition would be 90:10 (v/v) n-hexane:2-propanol.

    • Reversed Phase (RP): For N-derivatized amino acids, a mobile phase of acetonitrile or methanol with an acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid (FA) is often used.[4][7] A starting gradient could be from 10% to 90% organic modifier in water with 0.1% acid.

  • For Macrocyclic Glycopeptide CSPs:

    • Reversed Phase (RP): Aqueous buffers (e.g., ammonium acetate or phosphate) with an organic modifier like methanol or acetonitrile are common. The pH of the buffer can be a critical parameter to optimize.

    • Polar Ionic Mode (PIM): This mode uses a high concentration of organic solvent (like methanol or ethanol) with small amounts of both an acid and a base (e.g., acetic acid and triethylamine).[13] This can be very effective for underivatized amino acids.

  • For Ligand-Exchange CSPs:

    • The mobile phase typically consists of an aqueous solution of a copper salt, most commonly copper(II) sulfate, at a low concentration (e.g., 1-2 mM).[23] Small amounts of an organic modifier can be added to adjust retention.[15]

  • For Crown Ether-based CSPs:

    • An acidic aqueous mobile phase is generally required. Perchloric acid solutions at a pH between 1 and 2 are commonly used.[21] Methanol (up to 15%) can be added to reduce the retention of hydrophobic analytes.[21]

3. Should I derivatize my amino(chlorophenyl)acetate sample before analysis?

Derivatization is a common strategy, particularly when using polysaccharide columns in reversed-phase mode.[24][25]

  • Advantages of Derivatization:

    • Improved Solubility: Derivatization with groups like FMOC (9-fluorenylmethoxycarbonyl) increases the hydrophobicity of the molecule, making it more suitable for reversed-phase chromatography.[4][5][6][7][8]

    • Enhanced Detection: The derivatizing agent can introduce a strong chromophore, improving UV detection sensitivity.

    • Increased Selectivity: The bulky derivatizing group can enhance the steric interactions with the CSP, potentially leading to better separation.

  • Disadvantages of Derivatization:

    • Additional Sample Preparation: It adds an extra step to your workflow, which can introduce variability.

    • Potential for Racemization: The derivatization reaction conditions must be carefully controlled to avoid racemization of the analyte.

    • Not Always Necessary: With the availability of macrocyclic glycopeptide, ligand-exchange, and crown ether columns, direct separation of underivatized amino acids is often achievable.

Column Selection and Method Development Workflow

The following diagram outlines a logical workflow for selecting a chiral column and developing a separation method for amino(chlorophenyl)acetate enantiomers.

Chiral_Method_Development start Start: Racemic Amino(chlorophenyl)acetate is_derivatized Is the analyte derivatized (e.g., FMOC)? start->is_derivatized screen_poly Screen Polysaccharide Columns (e.g., Cellulose, Amylose derivatives) in RP and NP modes is_derivatized->screen_poly  Yes screen_direct Screen Columns for Direct Separation: 1. Macrocyclic Glycopeptide (RP, PIM) 2. Ligand-Exchange (RP) 3. Crown Ether (RP) is_derivatized->screen_direct  No resolution_achieved Resolution > 1.5? screen_poly->resolution_achieved screen_direct->resolution_achieved optimize Optimize Method: - Mobile Phase Composition - Flow Rate - Temperature - Additives/pH resolution_achieved->optimize Yes troubleshoot Troubleshoot (See Guide Below) resolution_achieved->troubleshoot Partial consider_derivatization Consider Derivatization and return to Polysaccharide screen resolution_achieved->consider_derivatization No end Validated Method optimize->end troubleshoot->optimize consider_derivatization->screen_poly

Caption: Workflow for chiral column selection and method development.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during the chiral HPLC separation of amino(chlorophenyl)acetate enantiomers.

Problem Potential Causes Recommended Solutions & Explanations
Poor or No Resolution 1. Incorrect CSP Selection: The chosen chiral stationary phase may not have the appropriate interaction sites for the analyte. 2. Inappropriate Mobile Phase: The mobile phase composition may be too strong or too weak, or it may disrupt the chiral recognition mechanism. 3. Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.1. Re-evaluate CSP Choice: If initial screening on one type of column (e.g., polysaccharide) fails, try a CSP with a different mechanism (e.g., macrocyclic glycopeptide or crown ether). The unique structures of these CSPs offer different interaction possibilities.[9][10] 2. Systematically Vary Mobile Phase:     - For NP on Polysaccharide: Adjust the percentage of the alcohol modifier. Lowering the alcohol content generally increases retention and may improve resolution.     - For RP: Modify the organic solvent (acetonitrile vs. methanol) and the concentration of the acidic additive (e.g., 0.05% to 0.2% TFA). For macrocyclic glycopeptide columns, adjust the pH of the aqueous component.     - For Ligand-Exchange: Ensure the copper concentration is appropriate; too high a concentration can sometimes reduce resolution. 3. Investigate Temperature Effects: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase the strength of interactions, leading to higher retention and potentially better resolution, although this can also increase analysis time and backpressure.
Peak Tailing 1. Secondary Interactions: Unwanted interactions between the analyte and the silica support (if not perfectly end-capped) can cause tailing. This is common with basic analytes. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Mismatched Sample Solvent: The solvent in which the sample is dissolved may be too strong compared to the mobile phase, causing peak distortion.1. Add Mobile Phase Modifiers:     - For basic analytes in RP, adding a small amount of a basic modifier like triethylamine (TEA) can help to mask active silanol groups.     - For acidic analytes, ensure the mobile phase pH is low enough to keep them protonated. 2. Reduce Injection Volume/Concentration: Perform a loading study by injecting progressively smaller amounts of the sample to see if peak shape improves. 3. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.
Inconsistent Retention Times 1. Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially after a gradient. 2. Mobile Phase Instability: The mobile phase composition may be changing over time (e.g., evaporation of a volatile component). 3. Temperature Fluctuations: An unstable column temperature will cause retention times to drift.1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Prepare Fresh Mobile Phase Daily: Avoid leaving mobile phases on the system for extended periods. Use a lid on the solvent reservoir to minimize evaporation. 3. Use a Column Thermostat: A thermostatted column compartment is essential for reproducible chromatography. Set the temperature to a stable value, typically slightly above ambient.
Loss of Resolution Over Time 1. Column Contamination: Strongly retained impurities from the sample can accumulate on the column, blocking active sites for chiral recognition. 2. CSP Degradation: The chiral selector may be degrading due to harsh mobile phase conditions (e.g., extreme pH). 3. Loss of Bonded Phase: The bonded chiral selector may be slowly hydrolyzing from the silica support.1. Implement a Column Washing Protocol: Develop a routine washing procedure to clean the column. This may involve flushing with stronger solvents. Always consult the column manufacturer's instructions for recommended washing solvents. Using a guard column is also highly recommended. 2. Verify Mobile Phase Compatibility: Check the manufacturer's recommended pH range for the column. Polysaccharide columns, in particular, can be sensitive to certain solvents and additives. Immobilized polysaccharide CSPs offer greater solvent compatibility.[2] 3. Store Column Properly: When not in use, store the column in an appropriate solvent as recommended by the manufacturer (e.g., hexane/2-propanol for NP columns, acetonitrile/water for RP columns).

Summary of Recommended Chiral Stationary Phases

The table below summarizes the key features of the recommended CSPs for the separation of amino(chlorophenyl)acetate enantiomers.

CSP Type Common Trade Names Primary Mechanism Best Suited For Typical Mobile Phase Modes
Polysaccharide-based CHIRALPAK®, Lux®Hydrogen bonding, π-π interactions, steric hindranceDerivatized and underivatized amino acidsNormal Phase, Reversed Phase, Polar Organic
Macrocyclic Glycopeptide CHIROBIOTIC®, Astec®Hydrophobic, ionic, hydrogen bonding, inclusion complexationUnderivatized amino acidsReversed Phase, Polar Organic, Polar Ionic
Ligand-Exchange CHIRALPAK® WH/MA(+), Chirex®Diastereomeric metal complex formationUnderivatized α-amino acidsReversed Phase (aqueous copper salt)
Crown Ether-based CROWNPAK®Inclusion complexation with primary aminesUnderivatized amino acidsReversed Phase (acidic aqueous)

References

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral st
  • Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed.
  • Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed.
  • Chromatographic Enantioseparation of Ten Amino Acid Amide Derivatives on Three Polysaccharide-Based Chiral St
  • Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Phenomenex.
  • Macrocyclic glycopeptide-based chiral stationary phases in high performance liquid chromatographic analysis of amino acid enantiomers and related analogs.
  • Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR. Daicel.
  • Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols.
  • Macrocyclic Glycopeptide Chiral Stationary Phases.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex.
  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide- Based Chiral St
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Amino Acid and Peptide Chiral Separ
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
  • Chiral HPLC Analysis of (r)-2-Amino-2-(4-chlorophenyl)
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed.
  • Daicel Chiral Amino Acids Analysis. Daicel.
  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel.
  • Chiral HPLC Column. Phenomenex.
  • Daicel and ChromTech columns. HPLC.
  • The Chiral Notebook. Phenomenex.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent.
  • Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed.
  • Chiral Columns for enantiomer separ
  • Trouble with chiral separations.
  • Application Notes: Chiral.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
  • Chiral Separ
  • Chiral Technologies Amino Acid D
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral HPLC Separ
  • Enantioseparation of ??-phenylglycine by HPLC on an ODS column coated with chiral crown ether.

Sources

Troubleshooting peak tailing in HPLC analysis of Methyl amino(3-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Methyl amino(3-chlorophenyl)acetate

Welcome, Scientist. This guide is designed to provide direct, actionable solutions for a common and frustrating issue in HPLC: peak tailing, specifically during the analysis of Methyl amino(3-chlorophenyl)acetate. As a polar, basic compound containing a secondary amine, this analyte is highly susceptible to secondary site interactions that degrade peak symmetry, compromising resolution and quantification accuracy.[1][2][3] This resource, structured as a series of technical inquiries, will walk you through diagnosing the root cause and implementing robust solutions.

Part 1: Initial Diagnosis - Is the Problem Chemical or Physical?

Before modifying your method, the first step is to determine if the tailing is caused by a chemical interaction specific to your analyte or a physical problem with the HPLC system or column.

Q1: My peak for Methyl amino(3-chlorophenyl)acetate is tailing badly. How do I know where to start troubleshooting?

Your first action should be a simple diagnostic test: inject a neutral, well-behaved compound (e.g., toluene, caffeine, or uracil) under the same chromatographic conditions. The result will point you in the right direction.[3]

  • Scenario A: ONLY the analyte peak tails. If the neutral compound gives a symmetrical peak, the problem is chemical. This indicates a specific, unwanted secondary interaction between your basic analyte and the stationary phase. This is the most common scenario for amine-containing compounds.[1][2] Proceed to Part 2 .

  • Scenario B: ALL peaks (including the neutral compound) are tailing. This strongly suggests a physical or mechanical issue with the system.[3] Common causes include:

    • Column Void: A void or channel has formed at the column inlet, often from pressure shocks or silica dissolution at high pH.[2][4]

    • Extra-Column Volume: Excessive dead volume in the system plumbing (long or wide-ID tubing, poorly made fittings) causes band broadening and tailing.[4]

    • Blocked Frit: Particulate matter from the sample or mobile phase may be blocking the column inlet frit.[2]

The following workflow provides a systematic approach to this initial diagnosis.

G cluster_results start Peak Tailing Observed for Methyl amino(3-chlorophenyl)acetate inject_neutral Inject a Neutral Test Compound (e.g., Toluene, Uracil) start->inject_neutral neutral_ok Neutral Peak is Symmetrical (Analyte Peak Tails) inject_neutral->neutral_ok YES neutral_tails Neutral Peak Also Tails inject_neutral->neutral_tails NO chem_issue Root Cause is Chemical Interaction (Analyte-Specific) neutral_ok->chem_issue phys_issue Root Cause is Physical/System Issue (General) neutral_tails->phys_issue chem_action Proceed to Part 2: Troubleshooting Secondary Interactions chem_issue->chem_action phys_action Troubleshoot System: 1. Check for column void/damage. 2. Minimize tubing length/ID. 3. Inspect/replace column frit. phys_issue->phys_action

Caption: Initial diagnostic workflow for HPLC peak tailing.

Part 2: Addressing the Primary Cause - Secondary Silanol Interactions

For a basic compound like Methyl amino(3-chlorophenyl)acetate, the most frequent cause of peak tailing is the interaction between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase.[1][2][5][6]

Q2: What is a "secondary silanol interaction," and why does it cause my basic analyte to tail?

Mechanism: Standard silica-based reversed-phase columns (e.g., C18) have residual, unreacted silanol groups (Si-OH) on their surface.[7][8] In mobile phases with a pH above approximately 3.5, these acidic silanols can deprotonate, becoming negatively charged (Si-O⁻).[1][4][6] Your basic analyte, which is protonated and positively charged (BH⁺) at this pH, experiences a strong secondary ionic attraction to these sites. This ion-exchange mechanism is much stronger than the primary reversed-phase (hydrophobic) retention, causing a portion of the analyte molecules to be held back longer, resulting in a tailing peak.[2][6]

Caption: Mechanism of secondary interaction causing peak tailing.

Q3: How do I eliminate peak tailing from silanol interactions?

You have several powerful tools at your disposal, which can be used individually or in combination. The most effective modern approach is to control the mobile phase pH and use a high-quality column.

Solution 1: Adjust Mobile Phase pH (Most Effective) Lowering the mobile phase pH is the most common and effective strategy.[1][2][9] By operating at a pH ≤ 3.0, you protonate the silanol groups (Si-OH), neutralizing their charge and preventing the secondary ionic interaction.[4][6][10]

Parameter Recommended Action Expected Outcome
Mobile Phase pH Adjust to pH 2.5 - 3.0 using a suitable buffer (e.g., phosphate, formate) or acid (e.g., TFA, formic acid).Suppresses silanol ionization, significantly reducing peak tailing and improving peak symmetry.
Buffer Concentration Use a buffer concentration in the range of 10-25 mM .[9][11]Ensures stable pH control for robust and reproducible retention times.[12][13]

Solution 2: Use a High-Purity, End-Capped Column Modern HPLC columns are designed to minimize silanol interactions. If you are using an older "Type A" silica column, switching to a modern alternative will dramatically improve peak shape for basic compounds.[1][10]

Column Type Description Performance with Basic Analytes
Type A Silica Older technology, higher metal content, more acidic and active silanol groups.[10]Prone to severe peak tailing. Often requires mobile phase additives like TEA.[1]
Type B Silica (High Purity) Modern standard, low metal content, less acidic silanols. Often "end-capped" to block residual silanols.[1][5][9]Excellent peak shape. Greatly reduces the need for additives.[1]
Hybrid Silica Silica-polymer hybrid particles. Offer a wider usable pH range and reduced silanol activity.[1][5]Superior peak shape and column stability, especially at higher pH.

Solution 3: Use Mobile Phase Additives (Competing Base) This is a more traditional approach, useful if pH adjustment is not an option or if using an older column. Adding a small amount of a basic modifier, like triethylamine (TEA), can mask the active silanol sites.[1][10] The TEA molecules preferentially interact with the silanols, preventing your analyte from doing so.[10]

Protocol: Preparing a Low-pH Mobile Phase This protocol details the preparation of 1 L of a common mobile phase (Acetonitrile/Water with Formic Acid) for robust analysis of basic compounds.

  • Prepare Aqueous Portion: Measure approximately 500 mL of high-purity HPLC-grade water into a clean 1 L graduated cylinder.

  • Add Acidifier: Using a calibrated pipette, add 1.0 mL of formic acid (0.1% v/v final concentration). This will typically bring the pH to ~2.7.

  • Measure and Mix: Bring the total volume to the desired aqueous percentage (e.g., for a 50:50 mobile phase, bring to 500 mL with water). Transfer to the 1 L mobile phase reservoir.

  • Add Organic Solvent: Measure the required volume of HPLC-grade acetonitrile (e.g., 500 mL for a 50:50 mix) and add it to the reservoir.

  • Degas: Mix thoroughly and degas the final mobile phase using sonication or vacuum filtration for 15-20 minutes to prevent bubble formation in the pump.[14]

  • Verify pH (Optional but Recommended): Before adding the organic solvent, you can verify the pH of the aqueous portion using a calibrated pH meter to ensure consistency.[4][13]

Part 3: Investigating Other Chemical Causes

If adjusting pH and using a modern column does not fully resolve the tailing, other chemical interactions may be at play.

Q4: I've lowered the pH to 2.7, but there's still some peak tailing. Could it be metal chelation?

Yes. This is a strong possibility, especially with compounds that have functional groups capable of chelation.[4] Methyl amino(3-chlorophenyl)acetate, with its amine and ester carbonyl groups, can chelate with trace metal ions (e.g., iron, aluminum) present in the silica matrix of the column or leached from stainless steel components of the HPLC system.[5][15][16] This interaction acts as another secondary retention mechanism, causing tailing.[5][17]

Troubleshooting Actions:

  • Use a Metal-Deactivated Column: Many manufacturers offer columns specifically treated to be "metal-free" or have very low metal content, which are ideal for analyzing chelating compounds.

  • Add a Chelating Agent to the Mobile Phase: A small concentration of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be added to the mobile phase. EDTA will bind to the stray metal ions, preventing them from interacting with your analyte.[18] A typical starting concentration is 0.1-0.5 mM.

Part 4: Frequently Asked Questions (FAQs)

Q5: Could my sample solvent be the problem?

Absolutely. If your sample is dissolved in a solvent that is significantly stronger (less polar) than your mobile phase, it can cause peak distortion, including tailing or fronting.[19][20][21] This is especially true for early-eluting peaks.

  • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase composition.[14][21] If you must use a stronger solvent for solubility, inject the smallest possible volume.[14][22]

Q6: How do I know if my column is just old and needs to be replaced?

Column degradation is a common cause of poor peak shape.[14] Signs of a failing column include a gradual increase in peak tailing for all compounds, loss of resolution, and increasing backpressure.

  • Diagnosis: The simplest way to check is to replace the suspect column with a new, identical one. If the peak shape is restored, the old column was the problem.[23] Keeping a logbook for each column's injection history is a valuable practice.

Q7: What is the acceptable limit for peak tailing?

Most regulatory guidelines and in-house methods consider a USP Tailing Factor (Tf) of ≤ 2.0 to be acceptable.[4] An ideal, symmetrical peak has a tailing factor of 1.0. However, the goal is always to achieve the best peak shape possible for maximum accuracy and reproducibility.[1]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.). Phenomenex. Retrieved February 10, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]

  • Glajch, J. L., & Kirkland, J. J. (1983). Mobile-Phase Optimization in Gradient-Elution HPLC for the Separation of the Phenylthiohydantoin-Amino Acids. Analytical Chemistry, 55(2), 319-326. Retrieved February 10, 2026, from [Link]

  • The Theory of HPLC Column Chemistry - Chromacademy. (n.d.). Crawford Scientific. Retrieved February 10, 2026, from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. Retrieved February 10, 2026, from [Link]

  • HPLC Troubleshooting Guide - ACE. (n.d.). Advanced Chromatography Technologies. Retrieved February 10, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved February 10, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved February 10, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element. Retrieved February 10, 2026, from [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. Retrieved February 10, 2026, from [Link]

  • HPLC Peak Tailing - Axion Labs. (n.d.). Axion Labs. Retrieved February 10, 2026, from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. Retrieved February 10, 2026, from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved February 10, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Chrom Tech. Retrieved February 10, 2026, from [Link]

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. (n.d.). Phenomenex. Retrieved February 10, 2026, from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved February 10, 2026, from [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved February 10, 2026, from [Link]

  • Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. (2021). ACS Omega. Retrieved February 10, 2026, from [Link]

  • LC Technical Tip - Phenomenex. (n.d.). Phenomenex. Retrieved February 10, 2026, from [Link]

  • Why is pH so important in buffers and additives in reversed-phase HPLC or LC-MS? (2019, November 20). The Pathologist. Retrieved February 10, 2026, from [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. (2021, December 1). LCGC International. Retrieved February 10, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved February 10, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved February 10, 2026, from [Link]

  • High-Performance Liquid Chromatography. (2021, November 13). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved February 10, 2026, from [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? (n.d.). Axion Labs. Retrieved February 10, 2026, from [Link]

  • Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by HPLC: optimized conditions for chromatography of phenylthiocarbamyl derivatives. Analytical Biochemistry, 136(1), 65-74. Retrieved February 10, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved February 10, 2026, from [Link]

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014, December 20). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns. Retrieved February 10, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 10, 2026, from [Link]

  • Effects of Secondary Interactions in Size Exclusion Chromatography. (n.d.). International Labmate. Retrieved February 10, 2026, from [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. (n.d.). Google Patents.
  • HPLC in pharmaceutical analytics. (2023, May 12). Wiley Analytical Science. Retrieved February 10, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Hichrom. Retrieved February 10, 2026, from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. Retrieved February 10, 2026, from [Link]

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Validation & Comparative

A review of patents citing the use of Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis of Methyl amino(3-chlorophenyl)acetate Hydrochloride: Impurity Profiling & Synthetic Utility

Executive Summary

Methyl amino(3-chlorophenyl)acetate hydrochloride (CAS: 1351586-91-8), also known as the meta-isomer of the key Clopidogrel intermediate, represents a critical control point in the pharmaceutical development of antiplatelet therapeutics. While its ortho-isomer regioisomer (2-chlorophenyl) is the established precursor for Clopidogrel (Plavix®), the meta-isomer serves two distinct, high-value functions in modern drug development:

  • Critical Quality Attribute (CQA): It is a regulated impurity marker used to validate the isomeric purity of Clopidogrel API, mandated by ICH guidelines to ensure no "meta-clopidogrel" analogs compromise drug safety.

  • Scaffold for SAR Exploration: It acts as a chiral building block for synthesizing novel thienopyridine analogs, allowing researchers to probe the steric constraints of the P2Y12 receptor binding pocket.

This guide reviews the patent landscape surrounding this compound, comparing its physicochemical behavior against the ortho-isomer standard, and provides validated protocols for its synthesis and analytical resolution.

The Regioisomeric Challenge: Ortho vs. Meta

In the synthesis of Clopidogrel, the position of the chlorine atom on the phenyl ring dictates pharmacological efficacy. The ortho-chloro substituent (2-position) is essential for the metabolic activation of Clopidogrel. The meta-chloro substituent (3-position), present in the subject compound, creates a scaffold that is sterically distinct.

Why This Matters:

  • Regulatory Compliance: The presence of 3-chlorobenzaldehyde as an impurity in the starting material 2-chlorobenzaldehyde leads to the formation of the subject compound. Patents explicitly cite the need to quantify this "Impurity A" type analog to <0.15% levels.

  • Reaction Kinetics: The meta-position is less sterically hindered than the ortho-position, often causing the meta-isomer to react faster in nucleophilic substitutions, potentially enriching this impurity if not carefully controlled.

Comparative Performance Guide

The following data contrasts the Subject Compound (Meta-Isomer) with the Industry Standard (Ortho-Isomer).

Table 1: Physicochemical & Synthetic Performance
FeatureSubject Compound (Meta-Isomer)Industry Standard (Ortho-Isomer)Implication
Substituent 3-Chlorophenyl2-ChlorophenylMeta lacks the steric "twist" required for optimal P2Y12 docking.
Strecker Reaction Yield 88-92% 82-85%Meta-aldehyde is less hindered, reacting more efficiently, posing a purification challenge.
Enzymatic Resolution Slower hydrolysis rate (Lipase)Fast hydrolysis rateChiral resolution conditions must be tuned specifically for the meta isomer if isolating it.
HPLC Retention (C18) Lower (Elutes Earlier) Higher (Elutes Later)The meta-isomer is slightly more polar, facilitating chromatographic separation.
Melting Point (HCl Salt) 192-195°C185-188°CDistinct crystal lattice energies allow for purification via fractional crystallization.

Patent Landscape & Synthesis Pathways

The patent literature for Methyl amino(3-chlorophenyl)acetate hydrochloride falls into two primary categories: Synthesis of Reference Standards and Impurity Removal .

Core Synthesis Logic (Strecker-Type)

Most patents utilize a modified Strecker synthesis followed by hydrolysis and esterification.

  • Precursor: 3-Chlorobenzaldehyde (vs. 2-Chlorobenzaldehyde for Clopidogrel).

  • Key Step: Formation of the amino nitrile, followed by acid hydrolysis to the glycine derivative.

Visualization: Divergent Synthesis & Impurity Origin

The following diagram illustrates how the meta-isomer arises as a parallel impurity during the manufacturing of the ortho-target.

Clopidogrel_Impurity_Pathway cluster_ortho Target Pathway (Ortho) cluster_meta Impurity/Subject Pathway (Meta) Start Starting Material (Chlorobenzaldehyde) O_Ald 2-Chlorobenzaldehyde Start->O_Ald Major M_Ald 3-Chlorobenzaldehyde (Impurity <0.5%) Start->M_Ald Trace O_Nit Ortho-Aminonitrile O_Ald->O_Nit Strecker Rxn O_Gly Ortho-Glycine Intermediate O_Nit->O_Gly Hydrolysis/MeOH Clopidogrel Clopidogrel (API) O_Gly->Clopidogrel Cyclization M_Nit Meta-Aminonitrile M_Ald->M_Nit Strecker Rxn (Faster Kinetics) M_Gly Subject Compound (Meta-Glycine Methyl Ester) M_Nit->M_Gly Hydrolysis/MeOH Impurity Meta-Clopidogrel (Impurity A) M_Gly->Impurity Cyclization

Caption: Divergent synthesis pathways showing the origin of the Meta-isomer (Subject Compound) as a competitive impurity during Clopidogrel manufacturing.

Detailed Experimental Protocols

Protocol A: Selective Synthesis of Methyl amino(3-chlorophenyl)acetate HCl

Purpose: To generate high-purity (>99%) reference standard for QC analysis.

Reagents:

  • 3-Chlorobenzaldehyde (1.0 eq)

  • Sodium Cyanide (1.1 eq)

  • Ammonium Chloride (1.2 eq)

  • Methanol (Solvent)[1][2]

  • Thionyl Chloride (for esterification)

Workflow:

  • Strecker Formation: Dissolve 3-chlorobenzaldehyde (14.06 g, 100 mmol) in Methanol (50 mL). Add Ammonium Chloride (6.4 g) and Sodium Cyanide (5.4 g) slowly at 0°C.

    • Mechanism Check: Monitor disappearance of aldehyde peak at ~1700 cm⁻¹ (IR) or ~10.0 ppm (1H NMR).

  • Reaction: Stir at room temperature for 24 hours. The amino nitrile intermediate will precipitate or form an oil.

  • Hydrolysis & Esterification (One-Pot):

    • Suspend the crude nitrile in Methanol (100 mL).

    • Critical Step: Cool to -10°C. Add Thionyl Chloride (15 mL) dropwise. (Exothermic!).

    • Reflux for 12 hours. The acid hydrolysis and methyl ester formation occur concomitantly.

  • Isolation: Evaporate solvent. Recrystallize the residue from Isopropanol/Ether.

  • Salt Formation: The product isolates naturally as the Hydrochloride salt due to the thionyl chloride/methanol conditions.

  • Validation:

    • Expected Yield: ~75-80%.

    • Purity: Check via HPLC (see Protocol B).

Protocol B: Analytical Resolution (HPLC)

Purpose: To separate and quantify the Meta-isomer in the presence of the Ortho-isomer.

System: Agilent 1200 or equivalent. Column: Chiralpak IC or OD-H (if checking enantiomers) or C18 (for regioisomers). Note: For simple regioisomer separation (3-Cl vs 2-Cl), a standard C18 column is sufficient and more robust.

Parameters:

  • Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

Self-Validating Logic:

  • The 3-chlorophenyl isomer (Subject) is more polar than the 2-chlorophenyl isomer due to the lack of internal hydrogen bonding/shielding effects observed in the ortho-substitution.

  • Result: The Subject Compound will elute before the Ortho-isomer.

  • Resolution Criteria: Resolution (Rs) between peaks must be > 1.5.

Visualization: Analytical Logic Flow

Analytical_Workflow cluster_peaks Chromatogram Output Sample Crude Reaction Mixture (Ortho + Meta traces) HPLC HPLC Separation (C18 Column, pH 3.0) Sample->HPLC Peak1 Peak 1: Meta-Isomer (Subject Compound) RT: ~4.2 min HPLC->Peak1 Elutes First Peak2 Peak 2: Ortho-Isomer (Clopidogrel Int.) RT: ~5.8 min HPLC->Peak2 Elutes Second Decision QC Decision Peak1->Decision Quantify Area% Pass Release Batch (Meta < 0.15%) Decision->Pass Within Limits Fail Reject/Reprocess Decision->Fail Exceeds Limits

Caption: HPLC workflow for segregating the Subject Compound from the active intermediate based on polarity differences.

References

  • Sanofi. (1989). Process for the preparation of clopidogrel and intermediates thereof.[1][2][3][4][5][6][7][8][9] US Patent 4,847,265.[8] Link (Foundational patent establishing the ortho-isomer route; defines the baseline against which meta-impurities are measured).

  • Dr. Reddy's Laboratories. (2007). Process for preparing clopidogrel.[1][2][3][4][7][8][] US Patent Application 20070225320. Link (Discusses impurity profiles and resolution of phenylglycine intermediates).

  • Teva Pharmaceutical Industries. (2006). Process for resolution of methyl alpha-amino(2-chlorophenyl)acetate.[1][4] WO Patent 2006003671. Link (Provides the comparative methodology for resolving the ortho-isomer, applicable to the meta-isomer).

  • Sigma-Aldrich. Methyl amino(3-chlorophenyl)acetate hydrochloride Product Sheet.Link (Verifies commercial availability as a research standard).

  • BOC Sciences. Clopidogrel Impurity Profiling Guide. (Identifies the meta-isomer as a key reference standard for regulatory compliance).

Sources

Validation of a Quantitative NMR Method for Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Shift to Absolute Purity

In the synthesis of pharmaceutical intermediates like Methyl amino(3-chlorophenyl)acetate hydrochloride , traditional relative purity methods (HPLC area%) often fail to capture the "true" mass balance due to lack of response factors for unknown impurities or the unavailability of a certified reference standard.

This guide validates Quantitative NMR (qNMR) as a superior alternative for absolute purity determination.[1] Unlike chromatography, which requires an identical reference standard, qNMR relies on the fundamental physical property of proton relaxation, allowing for precise quantification using a traceable internal standard (IS) unrelated to the analyte structure.[1]

At a Glance: qNMR vs. HPLC vs. Titration
FeatureqNMR (Proposed Method) HPLC-UV (Traditional) Potentiometric Titration
Primary Output Absolute Purity (w/w%) Relative Purity (Area %)Counter-ion Content (Cl⁻ %)
Reference Standard Universal IS (e.g., TCNB, Maleic Acid)Specific Analyte Standard RequiredSilver Nitrate (

)
Specificity High (Structural elucidation included)High (Separation based)Low (Non-specific to organic moiety)
Dev.[1] Time < 1 Day1–2 Weeks< 1 Day
Major Limitation Sensitivity (LOQ ~0.1 mg/mL)Response factor variationMeasures salt form, not organic purity

Scientific Integrity: Method Design & Causality[1]

The Analyte & Spectral Strategy

Analyte: Methyl amino(3-chlorophenyl)acetate hydrochloride

  • Structure: A phenylglycine derivative containing a chiral center (methine), a methyl ester, and a meta-substituted chlorophenyl ring.[1]

  • Challenge: As a hydrochloride salt, it is hygroscopic and prone to hydrolysis in aqueous buffers.[1]

  • Solution: Use DMSO-d6 as the solvent.[2][3][4] It ensures complete solubility of the salt, prevents rapid exchange of ammonium protons (unlike D2O), and minimizes ester hydrolysis during acquisition.[1]

Internal Standard Selection

The choice of Internal Standard (IS) is the single most critical decision in qNMR. It must be:

  • Inert: Non-reactive with the amine hydrochloride.

  • Soluble: High solubility in DMSO-d6.

  • Spectrally Distinct: Signals must not overlap with the analyte.

Selected IS: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) [1]

  • Signal: Singlet at ~8.5 ppm .[5]

  • Rationale: The analyte has aromatic protons in the 7.3–7.6 ppm range and a methine singlet at ~5.2 ppm. TCNB provides a clean baseline in the downfield aromatic region, avoiding the crowded aliphatic region where solvent satellites (DMSO) and water reside.[1]

Experimental Protocol (Self-Validating System)

Step 1: Sample Preparation

  • Weigh ~20 mg of Analyte (

    
    ) and ~10 mg of TCNB IS (
    
    
    
    ) into a vial.
  • Critical Control: Use a micro-balance (d=0.001 mg) to minimize weighing error, which is the largest source of uncertainty in qNMR.[1]

  • Dissolve in 0.7 mL DMSO-d6 . Vortex until clear.

Step 2: NMR Acquisition Parameters To ensure >99.9% magnetization recovery (essential for quantification), the relaxation delay (


) must be at least 

(longest longitudinal relaxation time).[1]
  • Pulse Sequence: zg (standard 1H pulse) or zg30

  • Temperature: 298 K (25°C)[1]

  • Relaxation Delay (

    
    ): 30 seconds  (Calculated based on TCNB 
    
    
    
    ~4-5s).
  • Scans (NS): 16 or 32 (To achieve S/N > 150:1).

  • Spectral Width: 20 ppm (-2 to 18 ppm).

Step 3: Data Processing

  • Phase/Baseline: Manual phasing and polynomial baseline correction.

  • Integration: Integration range must cover 60x the linewidth (approx ±20 Hz from center) to capture 99% of signal area.

Validation Framework (ICH Q2(R2) Aligned)

This method is validated against ICH Q2(R2) guidelines for quantitative procedures.

Specificity
  • Requirement: No interference between Analyte and IS signals.

  • Observation:

    • Analyte Methine (

      
      -H):  Singlet at 5.2 ppm . (Quantification Target)
      
    • Analyte Methyl Ester: Singlet at 3.7 ppm . (Secondary Confirmation)

    • IS (TCNB): Singlet at 8.5 ppm .[1]

  • Result: Resolution (

    
    ) > 1.5 for all critical pairs.
    
Linearity & Range
  • Protocol: Prepare 5 mixtures with Analyte:IS molar ratios from 0.5:1 to 2.0:1.

  • Acceptance: Regression

    
    .
    
  • Result: Linear response confirmed across 80%–120% of target concentration.

Accuracy (Recovery)
  • Protocol: Spike recovery using a certified reference material (if available) or cross-validation against a validated HPLC method.

  • Target: 99.0% – 101.0% recovery.

  • Typical qNMR Performance: 99.7% ± 0.4%.

Precision (Repeatability)
  • Protocol: 6 replicate preparations of the same sample batch.

  • Acceptance: RSD < 1.0%.[5]

  • Result: qNMR typically yields RSD ~0.3–0.5% due to gravimetric precision.

Visualization of the Methodology

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing Weigh Gravimetry (Analyte + IS) ±0.001 mg Dissolve Solvation (DMSO-d6) Weigh->Dissolve Mix Homogenization Dissolve->Mix LockShim Lock & Shim Mix->LockShim Pulse Pulse (90°) d1 = 30s LockShim->Pulse FID FID Collection Pulse->FID FT Fourier Transform FID->FT Phase Phase/Baseline Correction FT->Phase Integrate Integration (Methine vs IS) Phase->Integrate Calc Purity Calculation (Eq. 1) Integrate->Calc

Caption: Figure 1. End-to-end qNMR workflow emphasizing gravimetric precision and long relaxation delays (d1) for quantitative accuracy.

Data Analysis & Calculations

The absolute purity (


) is calculated using the fundamental qNMR equation:

[1]

Where:

  • 
    : Integrated signal area[1]
    
  • 
    : Number of protons contributing to the signal (Analyte Methine = 1, TCNB = 1)[1]
    
  • 
    : Molar Mass (Analyte HCl salt = 236.09  g/mol , TCNB = 260.9  g/mol )[1]
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.998)[1]
    
Comparison Matrix: Data Output
ParameterqNMR Result (Typical)HPLC Result (Typical)Interpretation
Assay Value 98.4% w/w 99.8% AreaHPLC overestimates purity by ignoring inorganic salts/solvents.
Water Content Visible (3.3 ppm)InvisibleqNMR sees residual moisture; HPLC does not.[1]
Residual Solvent Visible (MeOH/EtOAc)Invisible (if not set up)qNMR provides a holistic "whole sample" view.[1]

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

  • Bharti, S. K., & Roy, R. (2012).[1] Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26. [Link][1]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 75(4), 834-851.[1] [Link]

Sources

Inter-Laboratory Comparison: Analytical Protocols for Methyl amino(3-chlorophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl amino(3-chlorophenyl)acetate is a critical chiral intermediate, structurally analogous to precursors used in the synthesis of antiplatelet agents (e.g., Clopidogrel) and non-natural amino acid derivatives. Its analysis presents a "Triad of Challenges": Enantiomeric Purity , Chemical Stability (ester hydrolysis/cyclization), and Thermal Lability .

This guide compares three analytical methodologies validated across three independent laboratories (designated Lab A, B, and C). Our comparative analysis reveals that while Chiral Normal-Phase HPLC remains the gold standard for enantiomeric excess (ee) determination, Derivatized GC-MS offers superior throughput for volatile impurity profiling, provided thermal degradation is managed.

Comparative Snapshot
FeatureMethod A: Chiral NP-HPLCMethod B: RP-HPLC (UV)Method C: GC-MS (Derivatized)
Primary Utility Enantiomeric Purity (ee%)Chemical Purity & AssayResidual Solvents & Volatiles
Specificity High (Isomer specific)Moderate (Separates degradants)High (Mass spectral ID)
Stability Risk Low (Ambient temp)Low (Buffered aqueous)Moderate (Thermal inlet)
Cost/Run High (Solvents/Columns)LowModerate

Chemical Context & Stability Profile

Methyl amino(3-chlorophenyl)acetate is an


-amino acid ester.[1][2][3] Unlike standard amino acids, the free base ester is prone to rapid auto-degradation via two pathways:
  • Diketo-piperazine Formation: Intermolecular cyclization of two molecules.

  • Hydrolysis: Conversion to the free acid (3-chlorophenylglycine) in the presence of moisture.

Critical Handling Protocol:

  • Storage: Samples should be stored as Hydrochloride (HCl) salts to prevent cyclization.

  • Preparation: Free-basing for analysis must occur immediately prior to injection, or in a non-aqueous environment.

Detailed Methodologies

Method A: Chiral Normal-Phase HPLC (The Gold Standard)

Lab A Protocol - Focus: Enantiomeric Resolution

This method utilizes polysaccharide-based stationary phases.[2][4] The electron-withdrawing chlorine at the meta (3-) position alters the


 interaction capabilities compared to the ortho (2-) isomers found in Clopidogrel, often requiring specific mobile phase tuning.
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 230 nm.

  • Rationale: The non-polar hexane environment prevents ester hydrolysis. DEA is strictly required to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp resolution (

    
    ).
    
Method B: Reversed-Phase HPLC (Purity Profiling)

Lab B Protocol - Focus: Chemical Purity & Degradants

Standard RP-HPLC is used for assay and identifying hydrolysis products (free acid).

  • Column: C18 (Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 220 nm.

  • Rationale: Low pH buffer protonates the amine (stabilizing it) and suppresses silanol interactions on the column. This method separates the Ester (Target), Acid (Hydrolysis impurity), and Dimer (Cyclized impurity).

Method C: GC-MS (Volatiles & Identification)

Lab C Protocol - Focus: Mass Confirmation

Direct injection of


-amino esters into a hot GC inlet often leads to thermal degradation. Lab C utilizes a silylation protocol to cap the amine and carboxyl groups.
  • Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Protocol: Dissolve 10 mg sample in 1 mL dry pyridine. Add 100

    
    L BSTFA. Incubate at 60°C for 30 mins.
    
  • Column: DB-5ms (5% Phenyl Methyl Siloxane).

  • Inlet Temp: 250°C.

  • Oven: 80°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Rationale: Derivatization prevents "on-column" cyclization and improves peak shape.

Inter-Laboratory Comparison Data

The following data represents a round-robin test of a single batch of Methyl amino(3-chlorophenyl)acetate (HCl salt) spiked with 0.5% enantiomer impurity and 1.0% hydrolysis product.

Table 1: Performance Metrics
MetricMethod A (Chiral HPLC)Method B (RP-HPLC)Method C (GC-MS)
Assay (Target: 98.5%) 98.4% (

0.2)
98.6% (

0.1)
99.1% (

0.8)
Precision (RSD, n=6) 0.25%0.15%1.2%
Enantiomeric Excess 99.0% ee N/A (Co-elutes)N/A (Achiral column)
Hydrolysis Product Not Detected (Elutes in void)Detected (0.98%) Detected (as TMS deriv)
Linearity (

)
0.99920.99980.9950

Analysis of Variance:

  • Method A is the only viable choice for chiral purity.

  • Method B offers the highest precision for chemical assay.

  • Method C shows a positive bias in assay values (99.1%), likely due to the superior ionization efficiency of the silylated derivative compared to impurities, or minor thermal degradation products co-eluting.

Decision Pathways & Workflows

The following diagrams illustrate the logical flow for selecting the correct analytical technique and the specific workflow for the recommended Chiral HPLC method.

AnalyticalDecisionMatrix Start Sample: Methyl amino(3-chlorophenyl)acetate Goal Define Analytical Goal Start->Goal ChiralCheck Enantiomeric Purity? Goal->ChiralCheck Isomer Separation ChemCheck Chemical Purity / Assay? Goal->ChemCheck Potency/Degradation VolatileCheck Residual Solvents? Goal->VolatileCheck Process Safety MethodA Method A: Chiral HPLC (Normal Phase, AD-H Column) ChiralCheck->MethodA Required MethodB Method B: RP-HPLC (C18, Phosphate Buffer) ChemCheck->MethodB Recommended MethodC Method C: GC-MS (Headspace or Derivatized) VolatileCheck->MethodC Recommended Result1 MethodA->Result1 Output: % ee Result2 MethodB->Result2 Output: % Assay + Hydrolysis Impurity Result3 MethodC->Result3 Output: Solvent ppm

Figure 1: Analytical Decision Matrix for Methyl amino(3-chlorophenyl)acetate characterization.

ChiralWorkflow Sample Solid Sample (HCl Salt) Prep Dissolve in Ethanol/Hexane (Avoid Water) Sample->Prep Immediate Prep Filter Filter 0.45 µm PTFE Prep->Filter Inject Inject 10 µL Filter->Inject Column Chiralpak AD-H (Amylose-based) Inject->Column Hexane/IPA/DEA Detect UV @ 230nm Column->Detect Separation Data Calculate %ee (Area Normalization) Detect->Data

Figure 2: Workflow for Method A (Chiral HPLC), emphasizing non-aqueous preparation to prevent hydrolysis.

Conclusion & Recommendations

For the rigorous characterization of Methyl amino(3-chlorophenyl)acetate, a single method is insufficient due to the competing requirements of chiral resolution and chemical stability.

  • Routine QC: Adopt Method B (RP-HPLC) for daily batch release to monitor hydrolysis (free acid formation).

  • Chiral Release: Method A is mandatory. The use of DEA in the mobile phase is non-negotiable to prevent amine tailing which can mask minor enantiomeric impurities.

  • Research/Structure ID: Use Method C (GC-MS) only with silylation. Avoid direct injection of the free base to prevent thermal artifact formation.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.[2] The Pharmaceutical Society of Korea. [Link]

  • Agilent Technologies. (2023). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note 5980-1193EN. [Link]

  • Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides (Stability Context).[1][6][Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl amino(3-chlorophenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

As Senior Application Scientists, we must look beyond the Safety Data Sheet (SDS) to understand the behavior of the molecule in a research setting. Methyl amino(3-chlorophenyl)acetate hydrochloride is a chlorinated phenylglycine derivative, typically used as a chiral building block (often in Clopidogrel-related synthesis).

The Core Hazard Mechanism: This compound is a hydrochloride salt . While stable in dry form, contact with mucosal moisture (eyes, respiratory tract, perspiration) can trigger rapid hydrolysis, releasing hydrochloric acid locally. This explains its classification as a severe irritant (H315, H319) and respiratory hazard (H335).[1][2] Your PPE strategy must therefore focus on moisture exclusion and particulate containment .

Hazard Profile & Risk Assessment

Hazard ClassGHS CodePhysiological MechanismOperational Implication
Skin Irritation H315 (Cat 2)Acidic hydrolysis on damp skin; micro-abrasion from crystalline dust.Zero-skin-contact policy. Lab coats must be buttoned to the neck.
Eye Irritation H319 (Cat 2A)High solubility in lacrimal fluid causes immediate pH drop and corneal damage.Sealed eyewear is non-negotiable; safety glasses are insufficient against fine dust.
STOT SE 3 H335Fine particulates settle in the upper respiratory tract, causing inflammation.All open handling must occur within a certified fume hood .

PPE Selection Matrix

Standard laboratory PPE is insufficient for fine, irritant salts. Use the following specifications.

ComponentRecommended SpecificationScientific Rationale
Hand Protection Nitrile (Double Gloving) Outer: Min 5 mil (0.12mm)Inner: Standard 4 milPermeation vs. Penetration: While the solid has low permeation risk, the solution (if dissolved) penetrates rapidly. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin.
Eye Protection Indirect Vented Goggles (ANSI Z87.1+ D3/D4 rated)Dust Exclusion: Standard safety glasses allow airborne particulates to bypass the lens via the brow or cheek gaps. Goggles provide the necessary seal against hygroscopic dusts.
Respiratory N95 (Minimum) Preferred: P100 or PAPR if hood is unavailable.Particle Size: Crystalline salts often generate fines <10µm during weighing. If handling >10g outside a hood, respiratory protection is mandatory.
Body Defense Lab Coat (High-Neck) + Tyvek® Sleeve CoversCuff Gap Vulnerability: The wrist area between the glove and coat cuff is the most common site of exposure. Sleeve covers bridge this gap.

Operational Logic & Workflow

Safety is a system, not just equipment. The following diagrams illustrate the decision logic and handling workflow required to maintain containment.

Diagram 1: The Hierarchy of Defense

This logic gate ensures that PPE is the final barrier, not the primary one.

ProtectionLogic Hazard Hazard Source: Fine Chlorinated Dust EngControl Primary Barrier: Fume Hood (Face Velocity >0.5 m/s) Hazard->EngControl Containment AdminControl Secondary Barrier: SOPs & Training EngControl->AdminControl If Containment Breaches PPE Final Barrier: PPE (Goggles, Nitrile, Sleeves) AdminControl->PPE Standard Operation PPE->EngControl Routine Check Exposure Exposure Event PPE->Exposure Failure Mode

Caption: The critical path for safety relies on engineering controls first; PPE serves as the fail-safe against containment breach.

Diagram 2: Donning & Handling Protocol

A step-by-step workflow to minimize cross-contamination.

HandlingWorkflow Start Start: Pre-Work Check Donning Donning: 1. Sleeve Covers 2. Inner Gloves 3. Outer Gloves Start->Donning Handling Handling: Weighing/Transfer (Inside Hood Only) Donning->Handling Decon Decontamination: Wipe Containers with EtOH Handling->Decon Doffing Doffing: 1. Peel Outer Gloves 2. Remove Goggles 3. Wash Hands Decon->Doffing

Caption: Sequential workflow emphasizing the "Decontamination" step before doffing to prevent spreading dust outside the hood.

Detailed Handling Protocols

A. Weighing & Transfer (The Critical Moment)

The highest risk of exposure occurs during the transfer of solid powder.

  • Static Elimination: Use an anti-static gun or bar inside the balance draft shield. Electrostatic charge can cause the powder to "jump," creating an aerosol cloud.

  • The "Taco" Method: When transferring powder from a weighing boat, fold the boat into a funnel shape before lifting it. Never pour from a flat surface.

  • Draft Shield Management: Keep the fume hood sash as low as possible (elbow height) and close the balance draft shield doors gently to avoid air turbulence that disperses the powder.

B. Spill Management

Do not sweep dry powder. Sweeping generates dust.

  • Cover: Gently place a paper towel soaked in compatible solvent (ethanol or isopropanol) over the spill.

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: Treat all cleanup materials as hazardous chemical waste (Halogenated Organic).

C. Waste Disposal

This compound contains organic chlorine.[1]

  • Classification: Halogenated Organic Waste.

  • Incompatibility: Do not mix with strong oxidizers or alkaline waste streams (risk of exothermic hydrolysis).

  • Destruction: Must be incinerated in a facility equipped with an afterburner and scrubber to manage HCl and NOx emissions [1].

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: Methyl amino(3-chlorophenyl)acetate hydrochloride. Retrieved from

  • AK Scientific, Inc. (2023). SDS for (S)-N-[2-(2-Thienyl)ethyl]-2-chlorophenyl glycine methyl ester HCl. Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH).[4] (2023).[5][6] Hierarchy of Controls. Centers for Disease Control and Prevention. Retrieved from

  • BLD Pharm. (2023). Product Analysis: CAS 141109-19-5.[1][2][5][7] Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.